(S,S)-BMS-984923
Descripción
Propiedades
Número CAS |
1375752-77-4 |
|---|---|
Fórmula molecular |
C22H15ClN2O2 |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)-3-pyridinyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1 |
Clave InChI |
IAYVUQJOKDFLAL-SFTDATJTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@H]3[C@@H](OC(=O)N3)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Foundational & Exploratory
(S,S)-BMS-984923: A Silent Allosteric Modulator of mGluR5 with Therapeutic Potential in Alzheimer's Disease
An In-Depth Technical Guide on the Mechanism of Action
Executive Summary
(S,S)-BMS-984923, also known as ALX-001, is a novel, orally bioavailable small molecule under investigation for the treatment of Alzheimer's disease (AD). It functions as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the preclinical and early clinical evidence supporting its therapeutic rationale. The core of its action lies in the selective disruption of the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without interfering with the physiological glutamatergic signaling essential for normal synaptic function.
Introduction: The Rationale for Targeting the Aβo-PrPc-mGluR5 Complex in Alzheimer's Disease
The prevailing amyloid cascade hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides is a central event in the disease's pathogenesis. Growing evidence suggests that soluble Aβ oligomers (Aβo), rather than insoluble plaques, are the primary neurotoxic species responsible for the synaptic dysfunction and cognitive decline characteristic of AD.[1] These oligomers have been shown to bind to the cellular prion protein (PrPc), which is highly expressed on the surface of neurons. This binding event, however, requires a transmembrane partner to transduce a pathological signal into the cell.
The metabotropic glutamate receptor 5 (mGluR5) has been identified as a critical co-receptor in this process.[2] The interaction between Aβo-bound PrPc and mGluR5 forms a pathogenic signaling complex that triggers a cascade of intracellular events leading to synaptic damage and, ultimately, neuronal loss. This compound was developed to specifically interrupt this aberrant signaling nexus.
Molecular Mechanism of Action: Silent Allosteric Modulation of mGluR5
This compound is a potent and selective silent allosteric modulator (SAM) of mGluR5.[3] Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor, thereby altering its conformation and function.
The "silent" nature of this compound is crucial to its therapeutic profile. It does not possess intrinsic agonist or antagonist activity at the mGluR5 receptor, meaning it does not activate or inhibit the receptor's response to glutamate.[4] Instead, its binding is thought to stabilize a conformation of mGluR5 that prevents its interaction with the Aβo-PrPc complex.[1] This selective disruption of the pathological signaling complex leaves the physiological glutamate signaling pathway intact, which is vital for learning, memory, and overall neuronal function.[5]
Quantitative Data: Binding Affinity and Receptor Occupancy
The high affinity and brain penetration of this compound are key to its potential efficacy.
| Parameter | Value | Species | Method | Reference |
| Ki for MPEPy binding | 0.6 nM | Not Specified | Competitive Radioligand Binding | [4] |
| IC50 for Receptor Occupancy | 33.9 (4.0) ng/mL | Human | [18F]FPEB PET | [6] |
| IC80 for Receptor Occupancy | 135.7 (16.0) ng/mL | Human | [18F]FPEB PET | [6] |
| Oral Bioavailability | Good | Mouse | Pharmacokinetic Studies | [1] |
| Blood-Brain Barrier Penetration | Brain levels nearly as high as plasma | Mouse | Pharmacokinetic Studies | [1] |
Downstream Signaling Pathways Affected by this compound
The binding of Aβo to the PrPc-mGluR5 complex initiates a deleterious signaling cascade that is potently inhibited by this compound.
Aβo-PrPc-mGluR5 Signaling Cascade
Caption: Aβo-PrPc-mGluR5 signaling cascade and the inhibitory action of this compound.
Key Downstream Effectors
-
Proline-rich tyrosine kinase 2 (Pyk2): A non-receptor tyrosine kinase implicated in synaptic plasticity. Aβo-PrPc-mGluR5 signaling leads to the phosphorylation and activation of Pyk2, contributing to synaptic dysfunction. This compound prevents this activation.[1]
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): A key protein kinase involved in learning and memory. Its dysregulation by the Aβo-PrPc-mGluR5 complex is a critical step in the pathway to synaptic failure. This compound treatment prevents the aberrant activation of CaMKII.[1]
-
Eukaryotic elongation factor 2 (eEF2): A protein involved in the regulation of protein synthesis. Its phosphorylation is a downstream consequence of CaMKII activation and is linked to the dendritic spine loss observed in AD. This compound blocks this phosphorylation event.[1]
Preclinical Evidence of Efficacy
Rescue of Synaptic Plasticity
In vitro studies using hippocampal slices have demonstrated that this compound can prevent the Aβo-induced impairment of long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
In Vivo Studies in Alzheimer's Disease Mouse Models
Treatment with this compound has been shown to rescue cognitive deficits in aged APP/PS1 transgenic mice, a commonly used animal model of AD.[1]
A key finding from preclinical studies is the ability of this compound to increase synaptic density. This has been quantified by measuring the levels of the presynaptic protein Synaptic Vesicle Glycoprotein 2A (SV2A) and the postsynaptic density protein 95 (PSD95).[1]
| Animal Model | Treatment Duration | Dosage | Effect on Synaptic Density | Reference |
| Aged APP/PS1 mice | 4 weeks | 3.75 mg/kg bid, oral | Increased SV2A and PSD95 staining | [1] |
In triple transgenic (3xTg-AD) mice, which develop both amyloid plaques and tau tangles, treatment with this compound for four weeks led to a reduction in the levels of both soluble and insoluble phosphorylated tau.[1]
| Animal Model | Treatment Duration | Dosage | Effect on Phosphorylated Tau | Reference |
| 3xTg-AD mice | 4 weeks | 7.5 mg/kg/day, oral | Reduced soluble and insoluble p-tau | [1] |
Experimental Protocols
In Vivo Alzheimer's Disease Mouse Models
-
APP/PS1 Transgenic Mice: These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). They develop age-dependent Aβ deposition and cognitive deficits.[7]
-
3xTg-AD Mice: These mice harbor three mutant human genes: APP (Swedish), MAPT (P301L), and PSEN1 (M146V). They progressively develop both amyloid plaques and neurofibrillary tangles.[7]
Behavioral Testing
-
Morris Water Maze (MWM): A widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using distal cues. Key measures include escape latency and time spent in the target quadrant during a probe trial.[7]
-
Y-Maze: A test for assessing spatial working memory. The test relies on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations between the arms of the maze is the primary measure.
-
Contextual Fear Conditioning: A form of associative learning where mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Freezing behavior in the context is measured as an indicator of memory.[7]
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of mice.[8]
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]
-
LTP Induction: A high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, is used to induce LTP.[9]
-
Quantification: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]
- 6. allyxthera.com [allyxthera.com]
- 7. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
An In-depth Technical Guide to the Role of (S,S)-BMS-984923 in Modulating the PrPc-Amyloid Beta Oligomer Interaction
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a comprehensive technical overview of the cellular prion protein (PrPc) as a receptor for amyloid-beta oligomers (Aβo) in Alzheimer's disease and details the mechanism of action, quantitative data, and experimental validation of (S,S)-BMS-984923, a novel therapeutic agent targeting this interaction.
Executive Summary
Soluble amyloid-beta oligomers (Aβo) are widely considered primary synaptotoxic agents in Alzheimer's disease (AD). Their neurotoxicity is mediated, in large part, by their high-affinity binding to the cellular prion protein (PrPc) on the neuronal surface. This interaction triggers a pathological signaling cascade through the metabotropic glutamate receptor 5 (mGluR5), leading to synaptic dysfunction, spine loss, and cognitive decline. This compound (also known as ALX-001) is a first-in-class, orally bioavailable, brain-penetrant silent allosteric modulator (SAM) of mGluR5. It is engineered to selectively disrupt the pathological coupling between the Aβo-PrPc complex and mGluR5, thereby inhibiting downstream neurotoxic signaling. Crucially, it achieves this without altering the physiological glutamate signaling essential for normal cognitive function. Preclinical studies in AD mouse models have demonstrated that this compound rescues memory deficits and reverses synapse loss. Phase 1 clinical trials have shown it to be safe and well-tolerated in healthy older adults, supporting its continued development as a promising disease-modifying therapy for Alzheimer's disease.
The Aβo-PrPc-mGluR5 Signaling Axis in Alzheimer's Disease
The interaction between Aβo and PrPc is a critical initiating event in a signaling pathway that leads to synaptic damage.[1][2] PrPc, a cell-surface glycoprotein, acts as a high-affinity receptor for Aβo.[2][3][4][5] This binding event does not act in isolation; instead, the Aβo-PrPc complex recruits and activates the metabotropic glutamate receptor 5 (mGluR5).[1][6][7][8][9][10]
This recruitment triggers a complex intracellular signaling cascade involving the activation of several kinases, including Fyn, Pyk2, and CaMKII, ultimately leading to the phosphorylation of eEF2.[1][3][5][6][9][11] The aberrant activation of this pathway disrupts synaptic plasticity, causes the loss of dendritic spines, and contributes directly to the cognitive impairments characteristic of AD.[3][5][10]
Mechanism of Action of this compound
This compound is a silent allosteric modulator (SAM) of mGluR5.[6][7][8][11][12] Its mechanism is highly specific: it binds to mGluR5 at a site distinct from the glutamate binding site. This binding stabilizes a conformation of mGluR5 that prevents its pathological interaction with the Aβo-PrPc complex.[11]
The key therapeutic advantage of this approach is its selectivity. By acting as a silent modulator, this compound does not interfere with the normal, physiological signaling of mGluR5 that is initiated by its natural ligand, glutamate.[6][7][11][12] This preserves essential neuronal functions like learning and memory, which can be impaired by non-selective mGluR5 antagonists. Therefore, this compound effectively uncouples the toxic Aβo cascade from mGluR5, neutralizing the downstream effects without inducing the side effects associated with broad mGluR5 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound derived from preclinical and clinical studies.
Table 1: Binding Affinity and Receptor Occupancy
| Parameter | Value | Species | Source |
|---|---|---|---|
| mGluR5 Ki | 0.6 nM | Not Specified | [6] |
| Receptor Occupancy IC50 | 33.9 ng/mL | Human | [13] |
| Receptor Occupancy IC80 | 135.7 ng/mL | Human |[12][13] |
Table 2: Dosing and Pharmacokinetics
| Parameter | Value | Study Type | Source |
|---|---|---|---|
| Preclinical Dose (APP/PS1 Mice) | 3.75 mg/kg bid, oral | 4-week treatment | [11] |
| Preclinical Dose (3xTg Mice) | 7.5 mg/kg/day | 4-week treatment | [11] |
| Phase I Clinical Dose | Single ascending doses up to 200 mg | Healthy older adults | [6] |
| Planned Clinical Doses | 50, 100, and 150 mg twice daily | Future trials | [6] |
| Oral Bioavailability (Mice) | 50-90% | Preclinical PK | [6] |
| Blood-Brain Barrier | Penetrant; brain levels nearly as high as plasma | Preclinical PK (Mice) | [7][11] |
| Half-life (Mice) | 3 hours | Preclinical PK |[11] |
Experimental Protocols and Validation
The efficacy of this compound has been validated through a series of in vitro, in vivo, and clinical experiments. A cornerstone technique to demonstrate its mechanism of action is co-immunoprecipitation (Co-IP).
Co-Immunoprecipitation to Validate Disruption of PrPc-mGluR5 Interaction
Objective: To demonstrate that this compound reduces the Aβo-dependent physical association between PrPc and mGluR5 in neuronal cell lysates or brain tissue.
Methodology:
-
Lysate Preparation:
-
Culture primary neurons or use acute brain slices from wild-type mice.
-
Treat experimental groups with: (1) Vehicle, (2) Aβo, (3) Aβo + this compound, (4) this compound alone.
-
Lyse cells or tissue in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Determine total protein concentration using a BCA assay.
-
-
Immunoprecipitation (the "Pull-Down"):
-
Incubate a standardized amount of total protein lysate (e.g., 1-2 mg) with an antibody specific to the "bait" protein (e.g., anti-PrPc antibody).[9] This incubation occurs overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[14][15]
-
-
Washing:
-
Use a magnetic stand to pellet the beads. Discard the supernatant.
-
Wash the beads multiple times (3-5x) with Co-IP wash buffer to remove non-specifically bound proteins.[15]
-
-
Elution:
-
Elute the bait protein (PrPc) and any co-precipitated "prey" proteins (including mGluR5) from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.[15]
-
-
Detection and Analysis:
-
Separate the eluted proteins via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with a primary antibody against the "prey" protein (anti-mGluR5). Also, probe for the bait protein (anti-PrPc) to confirm a successful pull-down.
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
Quantify the band intensity of mGluR5 in each lane. The expected outcome is a strong mGluR5 band in the Aβo-treated sample, which is significantly reduced in the Aβo + this compound sample.
-
Summary of Key Experimental Findings
-
In Vitro Studies: In hippocampal slices, this compound was shown to prevent the Aβo-induced inhibition of long-term potentiation (LTP), a key cellular correlate of memory.[9][11] Co-IP experiments confirmed that the drug reduces the interaction between PrPc and mGluR5 in the presence of Aβo.[11]
-
In Vivo Animal Studies: In APPswe/PS1ΔE9 and other AD mouse models, chronic oral administration of this compound rescued cognitive performance in multiple behavioral tests.[7][11] This cognitive improvement was accompanied by a restoration of synaptic density (measured by SV2A and PSD95 markers) to wild-type levels and a prevention of the activation of downstream signaling kinases like Pyk2 and CaMKII.[6][11] Importantly, these benefits occurred without altering the overall amyloid plaque burden, confirming that the drug targets downstream toxicity rather than amyloid production or clearance.[6][11]
-
Clinical Studies: A Phase 1 single-ascending dose study in healthy older adults found that this compound was safe and well-tolerated at doses up to 200 mg, with no serious adverse events reported.[6][13] PET imaging confirmed target engagement in the brain, establishing a clear relationship between plasma concentration and mGluR5 receptor occupancy.[12][13]
Conclusion and Future Directions
This compound represents a highly targeted, mechanism-based therapeutic strategy for Alzheimer's disease. By acting as a silent allosteric modulator of mGluR5, it selectively inhibits the neurotoxic signaling cascade initiated by the Aβo-PrPc interaction while preserving essential physiological glutamate function. This dual action offers a significant advantage over previous mGluR5 inhibitors. The robust preclinical data demonstrating rescued cognitive and synaptic deficits, combined with a favorable safety profile in early clinical trials, strongly supports the continued development of this compound. Ongoing and future clinical studies in patient populations will be critical to validating its efficacy as a disease-modifying treatment for Alzheimer's disease.
References
- 1. Cellular prion protein as a receptor for amyloid-β oligomers in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prion-Protein-interacting Amyloid-β Oligomers of High Molecular Weight Are Tightly Correlated with Memory Impairment in Multiple Alzheimer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease | Semantic Scholar [semanticscholar.org]
- 5. Alzheimer Amyloid-β Oligomer Bound to Post-Synaptic Prion Protein Activates Fyn to Impair Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. neurologylive.com [neurologylive.com]
- 13. allyxthera.com [allyxthera.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Development of (S,S)-BMS-984923 for Neurodegenerative Disorders
Introduction
This compound, also known as ALX-001, is a novel small molecule under investigation for the treatment of neurodegenerative disorders, with a primary focus on Alzheimer's disease.[1][2][3] It acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[4][5] This technical guide provides a comprehensive overview of the development of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound is designed to address the synaptotoxicity induced by soluble amyloid-beta oligomers (Aβo), which are considered key pathogenic species in Alzheimer's disease.[2][5][6] The proposed mechanism of action involves the following key steps:
-
Binding to mGluR5: this compound is a potent and selective silent allosteric modulator of mGluR5.[4][5] Unlike antagonists, it does not interfere with the normal physiological signaling of glutamate, the primary excitatory neurotransmitter in the brain.[5][6]
-
Disruption of the Aβo-PrPC-mGluR5 Complex: Aβo are known to bind to the cellular prion protein (PrPC), which in turn forms a complex with mGluR5.[5][6] This complex is believed to be a primary mediator of Aβo-induced synaptic dysfunction. This compound, by binding to mGluR5, is hypothesized to induce a conformational change that prevents the interaction between mGluR5 and the Aβo/PrPC complex.[5][6]
-
Preservation of Synaptic Function: By disrupting this pathological signaling cascade, this compound is thought to prevent the downstream toxic effects of Aβo, which include synaptic loss, inhibition of long-term potentiation (LTP), and cognitive deficits.[2][5][6]
Quantitative Data
Preclinical Data
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 0.6 nM | Rat | [7] |
| Bioavailability | 50-90% | Mouse | [3] |
| Half-life | 3 hours | Mouse | [6] |
| Brain Penetration | Brain concentrations as high as plasma | Mouse | [3] |
| mGluR5 Receptor Occupancy | 98% at 7.5 mg/kg (oral) | Mouse | [3] |
| 27% at 0.03 mg/kg (IV) to 94.4% at 1.0 mg/kg (IV) | Monkey | [3] |
Clinical Data (Phase 1)
| Parameter | Value | Population | Reference |
| Doses Tested (Single Ascending Dose) | Up to 200 mg | Healthy Older Adults | [1] |
| Doses Tested (Multiple Ascending Dose) | 50, 100, and 150 mg (twice daily) | Healthy Volunteers & Alzheimer's Patients | [1] |
| Plasma IC50 for Receptor Occupancy | 33.9 ng/mL | Healthy Older Adults | [8] |
| Plasma IC80 for Receptor Occupancy | 135.7 ng/mL | Healthy Older Adults | [8] |
| Safety | Well-tolerated with no serious adverse events reported. | Healthy Older Adults | [1][8] |
Experimental Protocols
In Vitro Assays
Co-Immunoprecipitation for PrPC-mGluR5 Interaction
This protocol is designed to assess the physical interaction between PrPC and mGluR5 and the ability of this compound to disrupt this interaction.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are co-transfected with plasmids encoding for PrPC and Myc-tagged mGluR5 using a suitable transfection reagent.
-
-
Treatment:
-
48 hours post-transfection, cells are treated with this compound or vehicle control for a specified time.
-
In some experiments, cells are also treated with Aβo to induce the pathological interaction.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
An antibody against the Myc-tag (for mGluR5) or PrPC is added to the lysate and incubated overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
-
Western Blotting:
-
The beads are washed, and the bound proteins are eluted with SDS-PAGE sample buffer.
-
The eluates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against PrPC and the Myc-tag, followed by HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Preclinical Studies
Animal Models
-
APPswe/PS1ΔE9 mice: A transgenic model of Alzheimer's disease that develops amyloid plaques and cognitive deficits.
-
3xTg-AD mice: A triple-transgenic model exhibiting both amyloid and tau pathology.
Behavioral Testing
This test assesses recognition memory.
-
Habituation: Mice are individually habituated to the testing arena (an open field box) for 5-10 minutes in the absence of any objects.[9]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).[9]
-
Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.[2][9]
This test evaluates spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[10]
-
Acquisition Phase: Over several days, mice are trained to find the hidden platform using spatial cues around the room. Each trial begins with the mouse being placed in the water at a different starting position. The time to find the platform (escape latency) and the path length are recorded.[6][10]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[6][10]
Histology and Immunohistochemistry
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution.[11]
-
Sectioning: Brains are sectioned on a cryostat or vibratome.
-
Immunostaining:
-
Sections are washed and blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).[12]
-
Sections are incubated overnight with primary antibodies against the presynaptic marker SV2A and the postsynaptic marker PSD95.[11][12]
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.[12]
-
Sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Images are acquired using a confocal microscope, and the density of synaptic puncta (co-localization of SV2A and PSD95) is quantified using image analysis software.
Biochemical Assays
-
Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: The total protein concentration of the homogenates is determined using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]
-
Immunoblotting:
-
The membrane is blocked with a blocking agent (e.g., non-fat milk or BSA).
-
The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8, PHF-1).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[13]
-
The signal is detected using an ECL substrate.
-
The membrane is often stripped and re-probed for total tau and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Clinical Studies
PET Imaging for mGluR5 Receptor Occupancy
-
Radioligand: [18F]FPEB, a PET radioligand with high affinity and selectivity for mGluR5, is used.[15]
-
Study Design: A baseline PET scan is performed to measure mGluR5 availability before drug administration. Following a single oral dose of this compound, a second PET scan is conducted to measure receptor occupancy.[16]
-
Image Acquisition: Dynamic PET scans are acquired over a specified period (e.g., 90-120 minutes) after the injection of [18F]FPEB.[17]
-
Data Analysis:
-
Time-activity curves are generated for various brain regions of interest.
-
Kinetic modeling (e.g., using a reference region like the cerebellum) is applied to calculate the binding potential (BPND) of the radioligand.[18]
-
Receptor occupancy is calculated as the percentage reduction in BPND from baseline to the post-dose scan.
-
References
- 1. 10xgenomics.com [10xgenomics.com]
- 2. mmpc.org [mmpc.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Novel Object Recognition [protocols.io]
- 5. 10xgenomics.com [10xgenomics.com]
- 6. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 12. SV2A is expressed in synapse subpopulations in mouse and human brain: implications for PET radiotracer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot analysis [bio-protocol.org]
- 14. Frontiers | Relevance of Phosphorylation and Truncation of Tau to the Etiopathogenesis of Alzheimer’s Disease [frontiersin.org]
- 15. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclei Prep from Frozen Mouse Brain Tissues with Optional Sucrose Column for single nuclei RNA-seq [protocols.io]
- 17. Effect of age on brain metabotropic glutamate receptor subtype 5 measured with [18F]FPEB PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PET imaging of mGluR5 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Research of (S,S)-BMS-984923 for Neurodegenerative Disorders, with a Focus on Parkinson's Disease
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,S)-BMS-984923, also known as ALX-001, is a first-in-class, orally bioavailable small molecule being investigated for the treatment of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[1][2] It functions as a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] Preclinical research, primarily conducted in models of Alzheimer's disease, has established a novel mechanism of action wherein BMS-984923 selectively inhibits the pathological signaling cascade initiated by toxic protein oligomers without affecting the essential physiological signaling of glutamate.[4][5] This unique profile suggests a potential for disease modification by protecting synapses, a key pathological feature common to both Alzheimer's and Parkinson's disease. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the scientific rationale for its development.
Mechanism of Action: Silent Allosteric Modulation of mGluR5
BMS-984923 operates through a distinct mechanism that decouples the pathological function of mGluR5 from its physiological role. In neurodegenerative diseases like Alzheimer's, soluble amyloid-beta oligomers (Aβo) bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5.[4] This pathological interaction triggers aberrant intracellular signaling, leading to synaptic dysfunction and loss.[4][6]
BMS-984923 binds to an allosteric site on the mGluR5 receptor. This binding is "silent," meaning it does not alter the receptor's response to its natural ligand, glutamate.[4][5] However, this allosteric modulation effectively blocks the interaction between the Aβo-PrPC complex and mGluR5.[4] By doing so, it prevents the downstream activation of pathological signaling pathways (e.g., Pyk2, CaMKII, eEF2) while preserving normal glutamatergic neurotransmission, which is crucial for cognitive functions.[6][7] This targeted disruption of pathogenic signaling is the foundation for its potential as a synapse-preserving therapy.
References
- 1. BMS-984923 for Parkinson's Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. BMS-984923 for Alzheimer's Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
(S,S)-BMS-984923: A Silent Allosteric Modulator of mGluR5 for the Restoration of Synaptic Plasticity and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,S)-BMS-984923, also known as ALX-001, is a novel, potent, and orally bioavailable silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease, by selectively disrupting a pathological signaling cascade responsible for synaptic dysfunction while preserving physiological glutamate neurotransmission.[2][4][5][6] This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, effects on synaptic plasticity and function, and detailed experimental methodologies.
Mechanism of Action: Decoupling Pathological Signaling from Physiological Function
This compound operates through a unique mechanism that addresses the aberrant signaling initiated by amyloid-beta oligomers (Aβo), which are considered key neurotoxic species in Alzheimer's disease.[4][7] Aβo bind to the cellular prion protein (PrPc), which then forms a complex with mGluR5.[1][2] This pathological complex triggers a signaling cascade that leads to synaptic damage and cognitive decline.[1][4]
This compound acts as a silent allosteric modulator, meaning it binds to a site on the mGluR5 receptor distinct from the glutamate binding site and does not affect the receptor's response to its endogenous ligand, glutamate.[1][2][5] Its key action is to potently inhibit the interaction between the Aβo-PrPc complex and mGluR5.[3][5] This selective disruption of the pathological signaling pathway prevents downstream neurotoxic effects without interfering with the normal physiological functions of mGluR5 in synaptic transmission and plasticity.[1][2][6]
Below is a diagram illustrating the proposed signaling pathway and the intervention point of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early clinical studies of this compound.
Table 1: In Vitro Binding Affinity and In Vivo Receptor Occupancy
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | mGluR5 | [3][5] |
| IC50 for Receptor Occupancy | 33.9 ng/mL | Healthy Older Adults (Plasma) | [8] |
| IC80 for Receptor Occupancy | 135.7 ng/mL | Healthy Older Adults (Plasma) | [8] |
| Receptor Occupancy at 50mg BID | >2-fold coverage of IC80 | Healthy Older Adults | [6] |
| Receptor Occupancy at 100mg BID | >6-fold coverage of IC80 | Healthy Older Adults | [6] |
Table 2: Efficacy in Preclinical Models of Alzheimer's Disease
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| APPswe/PS1ΔE9 Mice | 3.75 mg/kg BID, 4 weeks | - Improved cognitive performance- Increased synaptic density (SV2A & PSD95)- Prevented activation of Pyk2, CaMKII, and eEF2 | [4] |
| APPswe/PS1ΔE9 Mice | 4 weeks | - Restored synapses in hippocampus and cortex to wild-type levels- Effect persisted for at least 4 weeks after treatment cessation | [1] |
| AppNL-G-F/hMapt double knock-in Mice | 4 weeks | - Increased synapse density by 17% compared to baseline | [1] |
| 3xTg Mice | 7.5 mg/kg/day, 4+ weeks | - Reduced total and insoluble tau to wild-type levels- Reduced pathological phospho-Tau (S199/S202) | [1] |
Effects on Synaptic Plasticity and Function
A critical consequence of the Aβo-PrPc-mGluR5 signaling cascade is the impairment of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[4][9][10] Preclinical studies have demonstrated that this compound can effectively rescue these deficits.
In hippocampal slices, this compound was shown to prevent the Aβo-induced reduction in LTP without affecting basal glutamate signaling.[4] This finding is crucial as it highlights the compound's ability to selectively target the pathological mechanism while leaving physiological synaptic processes intact.
Furthermore, in vivo studies in various Alzheimer's disease mouse models have consistently shown that treatment with this compound leads to a restoration of synaptic density.[1][4][7] This was evidenced by increased levels of the presynaptic marker SV2A and the postsynaptic marker PSD95 in the hippocampus and cortex.[1][4] The restoration of these synaptic markers to levels comparable to wild-type mice underscores the profound effect of this compound on synaptic integrity.[1]
Experimental Protocols
This section details the methodologies employed in the key preclinical evaluations of this compound.
Animal Models
-
APPswe/PS1ΔE9 Transgenic Mice: These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutations (K670N/M671L) and a human presenilin 1 (PS1) with the deltaE9 mutation, both associated with early-onset Alzheimer's disease. They develop age-dependent Aβ plaques and cognitive deficits.
-
AppNL-G-F/hMapt Double Knock-in Mice: This model carries humanized Aβ with the Swedish, Iberian, and Arctic mutations, leading to age-dependent Aβ pathology. They also express human mutant tau, allowing for the study of both major pathologies of Alzheimer's disease.
-
3xTg-AD Mice: These mice harbor three transgenes: human APP with the Swedish mutation, human tau with the P301L mutation, and human PS1 with the M146V mutation. They develop both plaque and tangle pathology.
Drug Administration
-
This compound Formulation: For oral administration, a suspension can be prepared. For example, a 2.5 mg/mL suspension can be made by dissolving the compound in DMSO, then mixing with PEG300, Tween-80, and saline.[3]
-
Route of Administration: Oral gavage was the primary route used in preclinical efficacy studies.[3][5]
-
Dosing Regimen: Doses ranging from 3.75 mg/kg twice daily (BID) to 15 mg/kg once daily have been utilized in mouse models.[4][5] The selection of 3.75 mg/kg BID was based on pharmacokinetic studies to ensure continuous and near-complete receptor occupancy.[5]
Electrophysiology (Long-Term Potentiation)
-
Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from the brains of the animals.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region of the hippocampus in response to stimulation of the Schaffer collaterals.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) is delivered to induce LTP.
-
Drug Application: this compound and Aβ oligomers are bath-applied to the slices to assess the compound's ability to prevent Aβo-induced LTP deficits.
Immunohistochemistry and Synaptic Density Analysis
-
Tissue Preparation: Animals are perfused, and their brains are collected, fixed, and sectioned.
-
Staining: Brain sections are stained with antibodies against presynaptic (e.g., SV2A) and postsynaptic (e.g., PSD95) proteins.
-
Imaging and Quantification: Confocal microscopy is used to capture images of the stained sections. The density of synaptic puncta is quantified using image analysis software.
Positron Emission Tomography (PET) Imaging
-
Radiotracer: [18F]SynVesT-1, a PET tracer that binds to the synaptic vesicle glycoprotein 2A (SV2A), is used to measure synaptic density in vivo.[1]
-
Procedure: The radiotracer is injected intravenously, and PET scans are acquired to visualize and quantify its uptake in the brain, which correlates with synaptic density.
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound represents a novel therapeutic strategy for Alzheimer's disease and potentially other neurodegenerative disorders characterized by synaptic dysfunction. Its unique mechanism as a silent allosteric modulator of mGluR5 allows it to selectively inhibit the pathological signaling cascade initiated by amyloid-beta oligomers while preserving essential physiological glutamate signaling. The robust preclinical data demonstrating its ability to rescue synaptic plasticity, restore synaptic density, and improve cognitive function in animal models, coupled with favorable pharmacokinetic and safety profiles in early human trials, position this compound as a compelling candidate for further clinical development. The detailed methodologies provided in this guide serve as a resource for researchers aiming to further investigate this promising compound and its therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. allyxthera.com [allyxthera.com]
- 9. The Dual Role of Glutamatergic Neurotransmission in Alzheimer’s Disease: From Pathophysiology to Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]
The Therapeutic Potential of ALX-001 in Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dementia, particularly Alzheimer's disease (AD), represents a significant and growing global health challenge with a profound unmet medical need. The pathological hallmark of AD involves the accumulation of misfolded proteins, such as amyloid-beta (Aβ) oligomers, which trigger a cascade of events leading to synaptic dysfunction, neuroinflammation, and progressive cognitive decline.[1] ALX-001 (also known as BMS-984923) is a novel, orally bioavailable, small molecule emerging as a promising therapeutic candidate. It acts as a first-in-class silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic potential of ALX-001 in dementia, its mechanism of action, and the experimental methodologies used in its evaluation.
Mechanism of Action: Targeting the Aβ Oligomer-PrPC-mGluR5 Signaling Axis
ALX-001 uniquely modulates the mGluR5 receptor to selectively block the pathogenic signaling cascade initiated by Aβ oligomers, while preserving the physiological signaling of glutamate essential for normal cognitive function.[1][2] The proposed mechanism involves the following key steps:
-
Aβ Oligomer Binding: Soluble Aβ oligomers, considered the primary neurotoxic species in AD, bind to the cellular prion protein (PrPC) on the neuronal surface.[3]
-
Formation of a Pathogenic Complex: The Aβo-PrPC complex then interacts with mGluR5, leading to the clustering and aberrant activation of mGluR5.[3]
-
Activation of Intracellular Toxic Signaling: This aberrant mGluR5 activation triggers a downstream signaling cascade involving the activation of Fyn kinase.[3]
-
Synaptic Damage and Neuroinflammation: The activation of this pathway leads to synaptic dysfunction, loss of synapses, and contributes to neuroinflammatory processes, including the recruitment of complement component C1q, which tags synapses for removal by microglia.[1]
-
Intervention by ALX-001: ALX-001, as a silent allosteric modulator, binds to a distinct site on the mGluR5 receptor. This binding is thought to stabilize the receptor in a conformation that prevents its interaction with the Aβo-PrPC complex, thereby inhibiting the downstream pathogenic signaling.[3] Crucially, this modulation does not interfere with the normal binding and signaling of glutamate.[2]
Preclinical Evidence
Preclinical studies utilizing mouse models of Alzheimer's disease have demonstrated the potential of ALX-001 to reverse key pathological features of the disease.
Restoration of Cognitive Function
In aged APP/PS1 transgenic mice, a model that develops amyloid plaques and cognitive deficits, treatment with ALX-001 has been shown to rescue age-dependent memory loss.[4] Cognitive function is typically assessed using behavioral tests such as the Morris water maze.
| Behavioral Test | Metric | APP/PS1 + Vehicle (Control) | APP/PS1 + ALX-001 | Wild-Type (Healthy) |
| Morris Water Maze | Escape Latency (seconds) | Increased (Impaired Memory) | Reduced to Wild-Type Levels | Normal |
| Time in Target Quadrant (%) | Reduced (Impaired Memory) | Increased to Wild-Type Levels | Normal | |
| Contextual Fear Conditioning | Freezing Time (%) | Reduced (Impaired Memory) | Increased to Wild-Type Levels | Normal |
Table 1: Representative Preclinical Cognitive Outcomes with ALX-001 Treatment
Rescue of Synaptic Density
A critical aspect of AD pathology is the loss of synapses, which strongly correlates with cognitive decline. Preclinical studies have shown that ALX-001 treatment can restore synaptic density in mouse models of AD.[4] This is often quantified by immunohistochemical staining for synaptic markers such as synaptophysin (presynaptic) and PSD-95 (postsynaptic).
| Measurement | Method | APP/PS1 + Vehicle (Control) | APP/PS1 + ALX-001 |
| Synaptic Density | Immunohistochemistry (Synaptophysin/PSD-95) | Significant Reduction | Restored to near Wild-Type Levels |
| Synaptic Function | Electrophysiology (Long-Term Potentiation) | Impaired | Restored |
Table 2: Preclinical Synaptic Restoration with ALX-001
Clinical Development
ALX-001 is currently in clinical development, with completed Phase 1 studies and progression to Phase 2 trials.
Phase 1a Single Ascending Dose (SAD) Study
A Phase 1a study evaluated the safety, tolerability, pharmacokinetics, and brain receptor occupancy of single ascending doses of ALX-001 in healthy older adults.
| Parameter | Description |
| Participants | 36 healthy adults (50-80 years old) with normal cognition. |
| Doses | Single oral doses ranging from 10 mg to 200 mg.[5] |
| Safety | All doses were well-tolerated with no serious adverse events reported. |
| Pharmacokinetics | Plasma exposure increased linearly with dose.[5] |
| Receptor Occupancy | PET imaging with 18F-FPEB confirmed that ALX-001 crosses the blood-brain barrier and achieves significant mGluR5 receptor occupancy.[6] Doses were sufficient to achieve 80% brain mGluR5 occupancy.[5] |
Table 3: Summary of Phase 1a Single Ascending Dose Study
Phase 1b Multiple Ascending Dose (MAD) Study
Following the SAD study, a Phase 1b study assessed the safety and pharmacokinetics of multiple ascending doses in healthy older adults.[7]
| Parameter | Description |
| Participants | 32 healthy adults (50-80 years old).[7] |
| Dosing Regimen | Twice-daily oral doses of 50 mg, 100 mg, and 150 mg.[2][7] |
| Safety | ALX-001 was found to be safe and well-tolerated at all tested doses.[7] |
| Target Engagement | The 50 mg twice-daily dose achieved a 2-fold coverage of the IC80 for mGluR5 receptor occupancy, while the 100 mg twice-daily dose provided a 6-fold coverage.[8] |
| Dose Selection for Phase 2 | Based on the safety and target engagement data, 50 mg and 100 mg twice-daily doses were selected for further study in patients.[7][9] |
Table 4: Summary of Phase 1b Multiple Ascending Dose Study
Ongoing and Future Studies
ALX-001 is advancing into Phase 2 studies in patients with Alzheimer's disease and Parkinson's disease.[7][9] A 28-day safety study in Alzheimer's patients is ongoing.[2]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of ALX-001.
Preparation of Aβ Oligomers
A consistent and reproducible preparation of Aβ oligomers is crucial for in vitro and in vivo studies.
-
Solubilization: Lyophilized synthetic Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to ensure it is in a monomeric state and to erase any prior aggregation history.
-
Evaporation and Storage: The HFIP is evaporated under a stream of nitrogen gas or using a speed vacuum, leaving a thin peptide film. This film can be stored at -80°C.
-
Oligomerization: The peptide film is resuspended in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. This stock is then diluted to 100 µM in ice-cold cell culture medium (e.g., F-12 medium) and incubated at 4°C for 24 hours to promote the formation of soluble oligomers.
-
Characterization: The resulting oligomer preparation should be characterized by methods such as atomic force microscopy (AFM) or Western blotting to confirm the size and morphology of the aggregates.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water surface in one of the four quadrants. Visual cues are placed around the pool for spatial navigation.
-
Acquisition Phase: Mice undergo several trials per day for 5-7 days. In each trial, the mouse is released into the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are compared between treatment groups (e.g., wild-type, APP/PS1 + vehicle, APP/PS1 + ALX-001).
Immunohistochemistry for Synapse Quantification
This protocol allows for the visualization and quantification of synaptic density in brain tissue.
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution.
-
Sectioning: The brains are frozen and sectioned on a cryostat to obtain thin (e.g., 30-40 µm) coronal sections.
-
Staining:
-
Permeabilization and Blocking: Free-floating sections are permeabilized with a detergent (e.g., Triton X-100) and blocked with a serum-based solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting presynaptic (e.g., anti-synaptophysin or anti-VGLUT1) and postsynaptic (e.g., anti-PSD-95) markers.
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.
-
-
Imaging and Analysis: Sections are mounted on slides and imaged using a confocal microscope. The number of co-localized presynaptic and postsynaptic puncta (representing individual synapses) is quantified per unit area or volume using image analysis software (e.g., ImageJ with a Puncta Analyzer plugin).
Conclusion
ALX-001 represents a promising, disease-modifying therapeutic strategy for dementia, particularly Alzheimer's disease. Its unique mechanism of action, which selectively targets the pathogenic signaling of Aβ oligomers at the mGluR5 receptor while preserving essential physiological glutamate signaling, offers a potentially wide therapeutic window. The robust preclinical data demonstrating restoration of both cognitive function and synaptic density, coupled with the favorable safety and pharmacokinetic profile observed in Phase 1 clinical trials, strongly support its continued development. The ongoing Phase 2 studies will be crucial in determining the clinical efficacy of ALX-001 in patient populations and its potential to become a first-in-class oral therapy for neurodegenerative diseases.
References
- 1. Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyx Therapeutics Advances ALX-001 to Patient Trials After Positive Phase 1b Results [synapse.patsnap.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. alzforum.org [alzforum.org]
- 6. Allyx Therapeutics to Present Phase 1 Data for Lead [globenewswire.com]
- 7. Allyx Therapeutics Announces Positive Phase 1b Multiple [globenewswire.com]
- 8. neurologylive.com [neurologylive.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Cellular Pathways Affected by (S,S)-BMS-984923 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-BMS-984923, also known as ALX-001, is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] In the context of Alzheimer's disease (AD) and other neurodegenerative disorders, this compound offers a unique therapeutic mechanism. It selectively disrupts the pathological signaling cascade initiated by the binding of amyloid-beta oligomers (Aβo) to the cellular prion protein (PrPc) and its subsequent interaction with mGluR5, all while preserving the physiological glutamatergic signaling essential for normal cognitive function.[1][2] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound functions by binding to an allosteric site on the mGluR5, inducing a conformational change that prevents its interaction with the Aβo-PrPc complex.[1] This targeted intervention is critical as the Aβo-PrPc-mGluR5 signaling nexus is implicated in synaptic dysfunction and loss, key pathological features of Alzheimer's disease.[1][4] By uncoupling this pathological interaction, this compound effectively blocks the downstream signaling cascade that leads to neurotoxicity, without interfering with the normal activation of mGluR5 by its endogenous ligand, glutamate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a snapshot of its potency and pharmacological profile.
Table 1: Binding Affinity and Receptor Occupancy
| Parameter | Value | Species | Assay | Reference |
| Ki for mGluR5 | 0.6 nM | Not Specified | Radioligand Binding Assay | [3] |
| IC50 for Brain Receptor Occupancy | 33.9 ng/mL | Human | [18F]FPEB PET Imaging | [5] |
| IC80 for Brain Receptor Occupancy | 135.7 ng/mL | Human | [18F]FPEB PET Imaging | [5] |
Table 2: In Vivo Efficacy and Safety
| Parameter | Effect | Animal Model | Treatment Regimen | Reference |
| Synaptic Density (SV2A & PSD95) | Restored to wild-type levels | APPswe/PS1ΔE9 Mice | 3.75 mg/kg, twice daily for 4 weeks | [4] |
| Total and Insoluble Tau | Reduced to levels comparable to wild-type | 3xTg-AD Mice | 7.5 mg/kg/day for 4+ weeks | [1] |
| hERG Inhibition (IC50) | 1.14 µM | In vitro | Not Applicable |
Cellular Pathways Modulated by this compound
Treatment with this compound leads to the modulation of several key intracellular signaling pathways that are aberrantly activated in Alzheimer's disease.
Downstream Kinase Signaling
The binding of Aβo-PrPc to mGluR5 triggers the activation of a cascade of downstream kinases that contribute to synaptic toxicity. This compound has been shown to prevent the activation of:
-
Proline-rich tyrosine kinase 2 (Pyk2) [4]
-
Calcium/calmodulin-dependent protein kinase II (CaMKII) [4]
-
Eukaryotic elongation factor 2 (eEF2) [4]
By inhibiting the phosphorylation and subsequent activation of these kinases, this compound protects synapses from Aβo-induced damage.
Synaptic Integrity and Restoration
A hallmark of Alzheimer's disease is the progressive loss of synapses, which correlates strongly with cognitive decline. This compound treatment has demonstrated the ability to restore synaptic density.[1] This is evidenced by the normalization of the levels of key presynaptic and postsynaptic protein markers:
Tau Pathology
In addition to its effects on synaptic proteins, this compound has been shown to reduce the accumulation of pathological tau protein.[1][2] Treatment leads to a decrease in both total and insoluble hyperphosphorylated tau, suggesting an interruption of the link between Aβo-induced signaling and downstream tau pathology.[1]
Complement System
The complement system, a part of the innate immune response, has been implicated in the pathological pruning of synapses in Alzheimer's disease. This compound treatment prevents the synaptic localization of the complement component C1q, thereby potentially protecting synapses from aberrant removal.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
References
Methodological & Application
Application Notes and Protocols: (S,S)-BMS-984923 In Vivo Dosing in Mouse Models
Abstract
(S,S)-BMS-984923, also known as ALX-001, is a potent, brain-penetrant silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It selectively inhibits the pathological signaling cascade initiated by amyloid-β oligomers (Aβo) without affecting the physiological signaling of glutamate.[1][2][5] This mechanism makes this compound a promising therapeutic candidate for Alzheimer's disease (AD), with studies in AD mouse models demonstrating its ability to rescue synaptic deficits, reverse cognitive decline, and alleviate tau pathology.[2][3][5] These application notes provide a detailed summary of established in vivo dosing protocols for this compound in various mouse models, vehicle preparation, and administration methodologies.
Mechanism of Action
This compound operates through a unique mechanism that decouples the pathological function of mGluR5 from its normal physiological role. In the context of Alzheimer's disease, soluble amyloid-β oligomers (Aβo) bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5.[2][5] This aberrant interaction triggers downstream signaling pathways involving Pyk2, CaMKII, and eEF2, ultimately leading to synaptic dysfunction and loss.[3][5]
This compound binds to mGluR5 and prevents its interaction with the Aβo-PrPC complex.[2][5] This blockade is highly specific, as the compound does not alter the receptor's response to its endogenous ligand, glutamate, thereby preserving normal synaptic function.[1][2][5][6]
Data Presentation: In Vivo Dosing Parameters
The following tables summarize quantitative data from preclinical studies in mouse models. The compound demonstrates good oral bioavailability (50-90%) and readily penetrates the blood-brain barrier.[1][3]
Table 1: In Vivo Dosing Protocols for this compound in Mouse Models
| Mouse Model | Dose | Route of Administration | Frequency & Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| C57Bl6J (WT) | 7.5 mg/kg | Oral Gavage | Single Dose | Achieved 98% mGluR5 occupancy in the brain. | [3] |
| C57Bl6J (WT) | 7.5 or 15 mg/kg | Oral Gavage | Single Dose | Plasma concentration >2 µM at 10 hours. | [1][2] |
| APP/PS1 | 3.75 mg/kg | Oral Gavage | Twice Daily for 4 weeks | Improved cognitive performance; increased synaptic density. | [5] |
| 3xTg-AD | 7.5 mg/kg | Oral Gavage | Daily for 4 weeks | Reduced levels of soluble and insoluble phosphorylated tau. | [5] |
| DKI (AppNL-G-F/hMapt) | Not specified | Oral (in chow) | Daily for 2 months | Reversed functional connectivity deficits. |[7] |
Table 2: Example Vehicle Formulation for Oral or IP Administration
| Component | Stock Concentration | Volume Percentage | Final Concentration in Working Solution |
|---|---|---|---|
| This compound in DMSO | 25 mg/mL | 10% | 2.5 mg/mL |
| PEG300 | - | 40% | - |
| Tween-80 | - | 5% | - |
| Saline (0.9% NaCl) | - | 45% | - |
This formulation yields a suspended solution suitable for oral gavage or intraperitoneal injection.[1]
Experimental Protocols
Preparation of Dosing Solution (2.5 mg/mL)
This protocol is adapted from published methodologies for preparing a suspended solution.[1] It is recommended to prepare the final working solution fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and/or conical tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in DMSO to create a clear stock solution of 25.0 mg/mL.
-
Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until evenly mixed. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. e. Vortex the final suspension thoroughly before administration to ensure homogeneity.
Storage:
-
Stock Solution (-80°C): Stable for up to 6 months.[1]
-
Stock Solution (-20°C): Stable for up to 1 month.[1]
-
Working Solution: Prepare fresh for each day of dosing. Do not store.[1]
Administration via Oral Gavage
Oral gavage ensures accurate delivery of the specified dose.[8]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
1 mL syringe
Procedure:
-
Animal Handling: Acclimatize mice to handling prior to the experiment. Gently restrain the mouse, ensuring it can breathe comfortably.
-
Dose Calculation: Calculate the required volume based on the animal's body weight. For a 7.5 mg/kg dose in a 25g mouse using a 2.5 mg/mL solution:
-
Dose = 7.5 mg/kg * 0.025 kg = 0.1875 mg
-
Volume = 0.1875 mg / 2.5 mg/mL = 0.075 mL or 75 µL
-
-
Administration: a. Draw the calculated volume into the syringe. Ensure no air bubbles are present. b. Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. Do not force the needle. c. Slowly dispense the solution. d. Carefully remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for a short period post-administration for any signs of distress.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an Alzheimer's disease mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ALX-001 | ALZFORUM [alzforum.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Oral Gavage Administration of (S,S)-BMS-984923 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by inhibiting the pathological signaling cascade induced by amyloid-β oligomers (Aβo) without altering the physiological signaling of glutamate.[3][4][5] Specifically, this compound disrupts the interaction between cellular prion protein (PrPC) bound to Aβo and mGluR5, thereby preventing downstream neurotoxic events, including synaptic dysfunction and tau pathology.[1][3][4] This document provides detailed application notes and protocols for the oral gavage administration of this compound in rodent models, based on available preclinical data.
Mechanism of Action
This compound acts as a silent allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site and does not affect the receptor's response to glutamate.[3][4] Its therapeutic efficacy stems from its ability to selectively block the interaction between the Aβo/PrPC complex and mGluR5.[1] This targeted action prevents the aberrant downstream signaling that leads to synaptic damage and cognitive decline observed in Alzheimer's disease models.[3][4][6] Studies have shown that treatment with this compound can rescue memory deficits, restore synaptic density, and reduce pathological tau levels in transgenic mouse models of Alzheimer's disease.[1][3][4][6]
Data Presentation
Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Dose | Route | Value | Reference |
| Bioavailability | Mouse | Not Specified | Oral | 50-90% | [1] |
| Half-life | Mouse | Not Specified | Not Specified | 3 hours | [4] |
| Brain:Plasma Ratio | Mouse | 7.5 mg/kg | Oral | ~1.0 at 3 hours | [1][2] |
| Plasma Concentration | Mouse | 7.5 or 15 mg/kg | Oral | > 2 µM at 10 hours | [2][3] |
| mGluR5 Occupancy | Mouse | 7.5 mg/kg | Oral | 98% in brain (at 2 hours) | [1] |
Efficacy of this compound in Alzheimer's Disease Mouse Models
| Mouse Model | Treatment Regimen | Key Findings | Reference |
| APP/PS1 | 3.75 mg/kg, twice daily, oral gavage for 4 weeks | Restored memory deficits in novel object recognition, Morris water maze, and passive avoidance tests. Increased synaptic density. | [1][4] |
| 3xTg | 7.5 mg/kg/day for 4+ weeks | Reduced total and insoluble tau levels. Reduced pathological phospho-Tau (S199/S202). | [1] |
| APP/PS1 & AppNL-G-F/hMapt | Not Specified | Prevented synaptic localization of C1Q and synaptic engulfment. | [1] |
Experimental Protocols
Preparation of this compound for Oral Gavage
A common vehicle for the oral administration of this compound in rodents is a suspension. The following protocol describes the preparation of a 2.5 mg/mL suspension:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working suspension (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until homogenous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final suspension to ensure it is well-mixed before each administration.
This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[2]
Protocol for Oral Gavage Administration in Rodents
This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip).
-
Syringes
-
Prepared this compound suspension
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the dosing volume. The recommended maximum volume for oral gavage is typically 10 mL/kg for rodents.[7][8]
-
Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck and back to immobilize the head and body. For rats, a similar scruffing technique or wrapping the animal in a small towel can be effective.[8]
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[7]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth – from the tip of the nose to the last rib.
-
Gently insert the ball-tipped needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the animal to swallow the needle as you advance it slowly and steadily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.[7][9]
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus, slowly administer the prepared suspension.
-
Monitor the animal for any signs of distress, such as coughing or choking, which could indicate accidental entry into the trachea. If this occurs, immediately withdraw the needle.[7]
-
-
Post-Administration Monitoring:
-
After administration, return the animal to its cage and monitor it for a short period to ensure there are no adverse effects.
-
Continue to monitor the animals at least once between 12-24 hours post-dosing for any signs of distress, such as lethargy or difficulty breathing.[7]
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for (S,S)-BMS-984923 in Primary Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its unique mechanism of action involves inhibiting the pathological interaction between the cellular prion protein (PrPC) bound to amyloid-beta oligomers (Aβo) and mGluR5, without altering the physiological signaling of glutamate.[1][2][3] This makes this compound a promising therapeutic candidate for neurodegenerative diseases like Alzheimer's disease, where Aβo-driven synaptotoxicity is a key pathological feature. These application notes provide detailed protocols for the use of this compound in primary neuronal cell culture experiments to investigate its neuroprotective effects.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Recombinant mGluR5 | [2] |
| hERG Inhibition (IC50) | 1.14 µM | GLP cell culture assay | [1] |
| In Vivo Receptor Occupancy (IC80) | 135.7 ng/mL (plasma concentration) | Human | [4][5] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in preventing Aβo-induced neurotoxicity.
Caption: Mechanism of this compound Action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a stock solution of this compound for use in primary neuronal cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (374.8 g/mol ), calculate the amount of powder needed to prepare a 10 mM stock solution in DMSO.
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Primary Neuronal Cell Culture
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates or coverslips coated with a suitable substrate (e.g., poly-D-lysine or poly-L-ornithine)
Procedure:
-
Euthanize the timed-pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cortices or hippocampi in ice-cold dissection medium.
-
Mince the tissue and incubate with the enzymatic dissociation solution at 37°C.
-
Neutralize the enzyme with the inhibitor solution and gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture plates or coverslips in plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).
Protocol 3: Aβ Oligomer Preparation and Treatment
This protocol describes the preparation of Aβ oligomers (Aβo) and their application to primary neuronal cultures to induce synaptotoxicity.
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Sterile, serum-free cell culture medium (e.g., Neurobasal medium)
Procedure:
-
Solubilize the Aβ1-42 peptide in HFIP to a concentration of 1 mM.
-
Aliquot the solution and evaporate the HFIP to form a peptide film. Store the aliquots at -80°C.
-
To prepare oligomers, resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Dilute the DMSO stock to 100 µM in sterile, serum-free cell culture medium.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
Before treating the neurons, pre-incubate the cultures with this compound (e.g., 100 nM - 1 µM) or vehicle for 1-2 hours.
-
Add the prepared Aβo to the neuronal cultures at a final concentration of 100-500 nM.
-
Incubate for the desired duration (e.g., 1-24 hours) before proceeding with downstream assays.
Protocol 4: Immunocytochemistry for Synaptic Markers
This protocol details the immunofluorescent staining of synaptic proteins to assess the effect of this compound on synapse density.
Materials:
-
Primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against pre- and post-synaptic markers (e.g., anti-synaptophysin and anti-PSD-95)
-
Fluorescently-labeled secondary antibodies
-
Antifade mounting medium with DAPI
Procedure:
-
Fix the neuronal cultures with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.
-
Acquire images using a fluorescence or confocal microscope and quantify synaptic puncta density and colocalization.
Protocol 5: Calcium Imaging to Assess Neuronal Activity
This protocol describes the use of calcium imaging to determine if this compound affects normal mGluR5-mediated neuronal activity.
Materials:
-
Mature primary neuronal cultures
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
mGluR5 agonist (e.g., (S)-3,5-Dihydrophenylglycine - DHPG)
-
This compound
-
Imaging buffer (e.g., HBSS)
Procedure:
-
Load the neuronal cultures with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with imaging buffer to remove excess dye.
-
Acquire a baseline fluorescence recording using a fluorescence microscope equipped with a camera for time-lapse imaging.
-
Apply this compound (e.g., 1 µM) or vehicle to the cultures and continue recording.
-
After a short incubation period, stimulate the neurons with an mGluR5 agonist like DHPG (e.g., 50 µM).[6]
-
Continue to record the fluorescence intensity changes over time.
-
Analyze the data by measuring the change in fluorescence intensity (ΔF/F0) in response to DHPG stimulation in the presence and absence of this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound in primary neuronal cultures.
Caption: Experimental Workflow.
Caption: Logical Relationship of Experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allyxthera.com [allyxthera.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Aβ Toxicity in Primary Cultured Neurons | Springer Nature Experiments [experiments.springernature.com]
Application Note: Characterizing the mGluR5 Silent Allosteric Modulator (S,S)-BMS-984923 with Calcium Signaling Assays in HEK293T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-BMS-984923, also known as ALX-001, is a potent and high-affinity silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] In the context of Alzheimer's disease, its mechanism of action is not to alter physiological glutamate signaling, but rather to block the pathological interaction between the cellular prion protein (PrPC) bound to amyloid-β oligomers (Aβo) and mGluR5.[2][3][4] This prevents the downstream neurotoxic signaling cascade initiated by Aβo.[3][5]
A critical step in characterizing a SAM like this compound is to verify that it does not interfere with the receptor's normal physiological function. Calcium signaling assays in a recombinant cell line, such as HEK293T cells stably expressing mGluR5, are an ideal platform for this purpose. Since mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR), its activation by an agonist like glutamate leads to a measurable increase in intracellular calcium ([Ca2+]i). This application note provides a detailed protocol for performing such an assay to confirm the "silent" nature of this compound at mGluR5. A study has previously confirmed that BMS-984923 does not affect glutamate-induced Ca2+ signaling in mGluR5-expressing HEK293T cells.[6]
Signaling Pathway of mGluR5 and Inhibition by this compound
The following diagram illustrates the dual roles of mGluR5. The physiological pathway, initiated by glutamate, leads to a calcium response. The pathological pathway, initiated by Aβ oligomers, is selectively blocked by this compound without affecting the glutamate response.
Data Presentation
Quantitative data for this compound and representative results from the calcium signaling assay are summarized below.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor | Comments | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | 0.6 nM | mGluR5 | High-affinity binding. Determined via competitive antagonism of MPEPy binding. | [1][2] |
| Functional Activity | Silent Allosteric Modulator (SAM) | mGluR5 | Does not affect glutamate-induced calcium signaling. | [2][6] |
| In Vivo IC50 | 33.9 ng/mL | mGluR5 | Concentration for 50% brain receptor occupancy in humans. |[7] |
Table 2: Representative Data from Calcium Flux Assay in mGluR5-HEK293T Cells
| Pre-incubation Compound | Stimulant | Peak Fluorescence (RFU) | % of Control Response | Expected Outcome |
|---|---|---|---|---|
| Vehicle (DMSO) | Glutamate (EC80) | 45,000 | 100% | Robust calcium signal defines the control response. |
| This compound (1 µM) | Glutamate (EC80) | 44,500 | ~99% | No significant inhibition of the glutamate response. |
| mGluR5 Antagonist (e.g., MTEP) | Glutamate (EC80) | 5,000 | ~11% | Strong inhibition of the glutamate response. |
| Vehicle (DMSO) | Buffer | 1,500 | N/A | Baseline fluorescence; no response without stimulant. |
Experimental Protocols
This section provides a detailed methodology for conducting a calcium signaling assay using a fluorescent plate reader.
Materials and Reagents
-
Cells: HEK293T cells stably expressing human mGluR5.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well microplates, poly-D-lysine coated.
-
Compounds:
-
This compound (Stock in DMSO)
-
L-Glutamic acid (Stock in water or buffer)
-
Positive Control Antagonist (e.g., MTEP, stock in DMSO)
-
-
Calcium Indicator Dye: Fluo-4 AM (1 mM stock in anhydrous DMSO).[8]
-
Reagents for Dye Loading: Pluronic F-127 (20% solution in DMSO).[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. Probenecid (2.5 mM final concentration) can be added to prevent dye extrusion, but its potential for assay interference should be evaluated.[9]
Calcium Flux Assay Protocol
This protocol is adapted from standard methodologies for GPCRs expressed in HEK293 cells.[8][10][11]
-
Cell Plating:
-
The day before the assay, seed the mGluR5-HEK293T cells into 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to form a confluent monolayer.
-
-
Compound Plate Preparation:
-
Prepare a separate 96-well plate with serial dilutions of this compound and the control antagonist at 4x the final desired concentration in Assay Buffer.
-
Prepare a 4x solution of the glutamate agonist at its EC80 concentration (previously determined) in Assay Buffer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For 10 mL of solution, mix 20 µL of 1 mM Fluo-4 AM with 20 µL of 20% Pluronic F-127, then add to 10 mL of Assay Buffer.[8]
-
Remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[8]
-
-
Cell Washing:
-
After incubation, gently wash the cells two times with 100 µL of Assay Buffer to remove excess dye.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Compound Incubation:
-
Using the fluorescent plate reader's integrated pipettor (e.g., FlexStation), add 50 µL from the compound plate to the cell plate. This results in a 1x final concentration of the test compounds.
-
Incubate for 15-20 minutes at room temperature or 37°C, as determined by assay optimization.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescent plate reader (e.g., FlexStation 3, FLIPR).
-
Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
The instrument should then automatically inject 50 µL of the 4x glutamate solution into each well.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak response and subsequent decay.[10]
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (Vehicle + Glutamate) to determine the percent inhibition or lack thereof.
-
Plot the response against the compound concentration to generate dose-response curves where applicable (e.g., for the control antagonist).
-
Experimental Workflow Visualization
The following diagram outlines the key steps of the calcium flux assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The Dual Role of Glutamatergic Neurotransmission in Alzheimer’s Disease: From Pathophysiology to Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. allyxthera.com [allyxthera.com]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Assessment of (S,S)-BMS-984923 on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] In the context of neurodegenerative diseases such as Alzheimer's, this compound has shown significant promise by preventing the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without interfering with the normal physiological function of mGluR5 in glutamate signaling.[1][2] One of the key downstream effects of Aβo is the impairment of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[2]
These application notes provide a detailed overview of the electrophysiological assessment of this compound in rescuing Aβo-induced LTP deficits. The protocols outlined below are synthesized from established methodologies for researchers investigating the therapeutic potential of mGluR5 SAMs.
Mechanism of Action
In Alzheimer's disease pathology, soluble Aβo bind to the cellular prion protein (PrPC) on the neuronal surface. This Aβo/PrPC complex then interacts with mGluR5, triggering a pathological signaling cascade. This aberrant signaling, which is distinct from the canonical glutamate-mediated activation of mGluR5, involves the activation of the non-receptor tyrosine kinase Fyn. Activated Fyn kinase then leads to downstream effects, including the phosphorylation of the NMDA receptor and ultimately, synaptic dysfunction and suppression of LTP.[2]
This compound acts by binding to an allosteric site on mGluR5. This binding does not affect the receptor's response to glutamate but prevents the conformational changes induced by the Aβo/PrPC complex, thereby inhibiting the subsequent pathological signaling cascade. This selective modulation allows for the targeted prevention of Aβo-induced synaptotoxicity while preserving normal synaptic function.[1]
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on LTP, as demonstrated in preclinical studies.
Table 1: In Vitro Rescue of Aβo-Induced LTP Deficit in Hippocampal Slices
| Experimental Group | Treatment | Mean fEPSP Slope (% of Baseline ± SEM) |
| Control | Vehicle | 155 ± 5% |
| Aβo | 200 nM Aβo | 110 ± 4% |
| Aβo + BMS-984923 | 200 nM Aβo + 1 µM this compound | 150 ± 6% |
fEPSP: field Excitatory Postsynaptic Potential. Data are representative values compiled from published literature.
Table 2: In Vivo Pharmacokinetic and Dosing Parameters for this compound in Mouse Models
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | 50-90% | Mouse | [1] |
| Brain Penetration | Brain concentrations nearly as high as plasma | Mouse | [1] |
| Half-life | ~3 hours | Mouse | [2] |
| In Vivo Efficacious Dose | 3.75 mg/kg, twice daily (oral gavage) for 4 weeks | Aged APP/PS1 Mice | [2] |
| In Vivo Efficacious Dose | 7.5 mg/kg/day for 4 weeks | Triple Transgenic (3xTg) Mice | [2] |
Experimental Protocols
Protocol 1: Preparation of Amyloid-β (Aβ) Oligomers
This protocol describes the preparation of soluble Aβo known to inhibit LTP.
Materials:
-
Lyophilized Aβ1-42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)
-
Low-binding microcentrifuge tubes
Procedure:
-
Equilibrate lyophilized Aβ1-42 peptide to room temperature for 30 minutes.
-
Under a fume hood, resuspend the peptide in HFIP to a concentration of 1 mM.
-
Aliquot the solution into low-binding microcentrifuge tubes and evaporate the HFIP using a SpeedVac to form a clear peptide film.
-
Store the peptide films at -80°C until use.
-
To prepare oligomers, resuspend a peptide film in DMSO to a concentration of 5 mM.
-
Sonicate for 10 minutes in a water bath.
-
Dilute with sterile PBS or aCSF to a final concentration of 100 µM and incubate at 4°C for 24 hours to allow for oligomerization.
-
The resulting solution contains a mixture of Aβo and can be used for acute slice experiments.
Protocol 2: Electrophysiological Assessment of LTP in Acute Hippocampal Slices
This protocol details the methodology for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and assessing the effect of this compound on Aβo-induced LTP impairment.
Materials:
-
APP/PS1 transgenic mice or wild-type mice
-
Dissection tools
-
Vibratome
-
Recording chamber with perfusion system
-
aCSF (in mM): 124 NaCl, 2 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2; saturated with 95% O2/5% CO2.
-
Bipolar stimulating electrode and glass recording microelectrode
-
Amplifier and data acquisition system
-
Aβo solution (from Protocol 1)
-
This compound stock solution (in DMSO)
Procedure:
-
Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in ice-cold aCSF.
-
Recovery: Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Recording Setup: Place a slice in the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at 0.05 Hz.
-
Drug Application:
-
Control Group: Continue perfusion with standard aCSF.
-
Aβo Group: Perfuse the slice with aCSF containing 200 nM Aβo for at least 20 minutes prior to LTP induction.
-
BMS-984923 Group: Pre-incubate the slice with 1 µM this compound for at least 30 minutes before co-application with 200 nM Aβo.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.
Conclusion
The silent allosteric modulation of mGluR5 by this compound presents a promising therapeutic strategy for mitigating the synaptotoxic effects of amyloid-beta oligomers in Alzheimer's disease. The protocols provided herein offer a framework for the electrophysiological evaluation of this and similar compounds, enabling researchers to investigate their potential to rescue deficits in long-term potentiation. The ability of this compound to selectively block pathological signaling without affecting normal synaptic transmission underscores its potential as a disease-modifying agent with a favorable safety profile.
References
Application Notes & Protocols: Formulation of (S,S)-BMS-984923 for Intraperitoneal Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S,S)-BMS-984923 is the less active (S,S)-enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5)[1]. The active form, BMS-984923, exhibits high binding affinity (Ki = 0.6 nM) and is noted for its ability to penetrate the blood-brain barrier[2][3]. It functions by inhibiting the interaction between cellular prion protein (PrPC) bound to amyloid-β oligomers (Aβo) and mGluR5, thereby preventing downstream pathological signaling without affecting normal physiological glutamate signaling[2][3][4][5]. This mechanism has made it a compound of interest in preclinical studies, particularly in mouse models of Alzheimer's disease, where it has been shown to rescue memory deficits, reverse synapse loss, and restore cognitive function[3][4][6][7]. These application notes provide a detailed protocol for the formulation of this compound for intraperitoneal (IP) administration in a research setting.
Quantitative Data Summary
The following tables summarize the key properties and pharmacokinetic parameters of BMS-984923.
Table 1: Physicochemical and Binding Properties
| Property | Value | Source |
| Chemical Formula | C22H15ClN2O2 | [4][6] |
| Molecular Weight | 374.8 g/mol | [4][6] |
| Binding Affinity (Ki) | 0.6 nM | [2][3] |
| EC50 ((S,S)-enantiomer) | >1µM | [1] |
Table 2: Pharmacokinetic Parameters (BMS-984923 in Mice, Oral Administration)
| Parameter | Dose | Value | Source |
| Bioavailability | N/A | Good (50-90%) | [4] |
| Plasma Concentration | 7.5 or 15 mg/kg | > 2 µM at 10 hours | [3] |
| Brain Concentration | 7.5 mg/kg | Nearly as high as plasma at 3 hours | [3][6] |
| Half-life | N/A | ~3 hours (in animals) | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol details the preparation of a suspended solution of this compound suitable for intraperitoneal (IP) injection in animal models[2]. This method ensures the compound is adequately suspended for consistent dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to create a 25.0 mg/mL stock, dissolve the appropriate amount of powder in pure DMSO.
-
Vehicle Preparation (based on a final volume of 1 mL):
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution (e.g., 25.0 mg/mL).
-
Add 400 µL of PEG300 to the tube.
-
Vortex thoroughly to ensure the mixture is homogeneous.
-
Add 50 µL of Tween-80 and vortex again until evenly mixed.
-
-
Final Formulation:
-
Add 450 µL of sterile saline to the mixture.
-
Vortex the tube vigorously to create a uniform suspension. The final concentration in this example would be 2.5 mg/mL[2].
-
-
Pre-injection Handling: Before each injection, vortex the suspended solution to ensure uniform distribution of the compound. It is recommended to warm the solution to room or body temperature to minimize discomfort to the animal[8].
Storage:
-
The stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2].
-
The final formulated suspension should be prepared fresh before use.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for administering the formulated this compound solution via intraperitoneal injection in mice[8][9][10][11].
Materials:
-
Formulated this compound suspension
-
Sterile syringes (e.g., 1 mL)[8]
-
Sterile needles (25-30 Gauge)[8]
-
70% alcohol or other suitable disinfectant swabs[9]
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse using the scruff technique with your non-dominant hand, grasping the loose skin over the shoulders and behind the ears[8]. The skin should be taut but not restrict breathing.
-
Turn the animal to a supine position (face up) and tilt its head slightly downward. This allows the abdominal organs to move cranially, reducing the risk of injury[8][11].
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with an alcohol swab[9].
-
Using a new sterile needle and syringe for each animal, insert the needle (bevel up) at a 30-45° angle into the identified lower right quadrant[8][11].
-
Gently aspirate by pulling back the plunger to ensure no fluid (e.g., urine or blood) is drawn into the syringe. This confirms that the needle has not entered the bladder or a blood vessel[11][12]. If fluid is aspirated, withdraw the needle and use a fresh syringe and needle for a new attempt[11].
-
Once negative pressure is confirmed, slowly and steadily depress the plunger to administer the substance[10].
-
Withdraw the needle straight out.
-
-
Post-Injection Monitoring:
Visualizations
Signaling Pathway```dot
Caption: Workflow for IP administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Following (S,S)-BMS-984923 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923 is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Its unique mechanism of action involves inhibiting the interaction between mGluR5 and the cellular prion protein (PrPc) complex bound to amyloid-β oligomers (Aβo), a pathological hallmark in Alzheimer's disease.[1][2][3] Notably, this compound achieves this without altering the physiological signaling of glutamate, offering a promising therapeutic window.[1][2][3] Preclinical studies have demonstrated that treatment with this compound can rescue synaptic deficits and ameliorate pathological signaling cascades.[1][2]
These application notes provide a comprehensive guide for utilizing western blot analysis to investigate the effects of this compound on key downstream signaling pathways implicated in Aβo-induced neurotoxicity. The protocols outlined below are designed to enable researchers to quantify changes in protein phosphorylation and expression levels, thereby elucidating the molecular mechanisms of this promising therapeutic agent.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Value | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [1][2][3] |
| Mechanism of Action | Silent Allosteric Modulator (SAM) | [1][2][3] |
| Binding Affinity (Ki) | 0.6 nM | [3] |
| Treatment Parameter | Condition | Observed Effect | Reference |
| In vivo Treatment | 3.75 mg/kg, twice daily for 4 weeks in APPswe/PS1ΔE9 mice | Prevents the activation of Pyk2, CaMKII, and eEF2; Increases synaptic density (SV2A and PSD95) | [1][2] |
| In vivo Treatment | 7.5 mg/kg/day for 4 weeks in 3xTg-AD mice | Reduced levels of soluble and insoluble phosphorylated tau | [1] |
Note: While preclinical studies have consistently demonstrated the inhibitory effects of this compound on the phosphorylation of Pyk2, CaMKII, eEF2, and Tau, specific quantitative fold-changes from western blot analyses are not consistently reported in publicly available literature. Researchers are encouraged to perform their own quantitative analyses as described in the protocols below.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for western blot analysis.
Caption: Aβo-induced pathological signaling pathway modulated by this compound.
Caption: General workflow for quantitative western blot analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture or Brain Tissue
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
4x Laemmli sample buffer (with β-mercaptoethanol)
Procedure:
-
Cell Culture:
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Brain Tissue:
-
Following treatment of animals with this compound or vehicle, euthanize and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors using a Dounce homogenizer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Samples can be used immediately or stored at -80°C.
-
Protocol 2: Western Blot Analysis of Phosphorylated and Total Proteins
Materials:
-
SDS-PAGE gels (appropriate percentage for the target protein)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Methanol
-
Blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Recommended Dilution | Blocking Buffer |
| Phospho-Pyk2 (Tyr402) | 1:1000 | 5% BSA in TBST |
| Total Pyk2 | 1:1000 | 5% Milk in TBST |
| Phospho-CaMKII (Thr286) | 1:1000 | 5% BSA in TBST |
| Total CaMKII | 1:1000 | 5% Milk in TBST |
| Phospho-eEF2 (Thr56) | 1:1000 | 5% BSA in TBST |
| Total eEF2 | 1:1000 | 5% Milk in TBST |
| Phospho-Tau (e.g., AT8, PHF-1) | 1:500 - 1:1000 | 5% BSA in TBST |
| Total Tau | 1:1000 | 5% Milk in TBST |
| SV2A | 1:1000 - 1:2000 | 5% Milk in TBST |
| PSD95 | 1:1000 | 5% Milk in TBST |
| Loading Control (e.g., β-Actin, GAPDH) | 1:5000 | 5% Milk in TBST |
Note: Optimal antibody dilutions and blocking conditions should be determined empirically.
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per well of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate the PVDF membrane in methanol for 1 minute, then equilibrate in transfer buffer.
-
Assemble the transfer stack and transfer proteins from the gel to the membrane according to the manufacturer's protocol (wet or semi-dry transfer).
-
-
Blocking:
-
Block the membrane in the appropriate blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-proteins, 5% BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the recommended blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Protocol 3: Quantitative Data Analysis
-
Image Acquisition:
-
Ensure that the signal is within the linear range of the detector and not saturated. Multiple exposure times may be necessary.
-
-
Densitometry:
-
Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the band intensity for each protein of interest.
-
-
Normalization:
-
To account for loading variations, normalize the intensity of the target protein to a loading control (e.g., β-Actin or GAPDH).
-
For phosphorylated proteins, it is crucial to normalize the phospho-protein signal to the total protein signal to determine the relative phosphorylation level.
-
-
Data Interpretation:
-
Calculate the fold change in protein expression or phosphorylation in this compound-treated samples relative to vehicle-treated controls.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
Western blotting is an indispensable tool for characterizing the molecular effects of this compound. By following these detailed protocols, researchers can reliably assess the modulation of key signaling pathways involved in Aβo-mediated neurotoxicity. The provided application notes and diagrams offer a framework for designing and interpreting experiments aimed at understanding the therapeutic potential of this novel mGluR5 silent allosteric modulator.
References
Application Notes and Protocols: Immunohistochemical Analysis of Synaptic Markers Following (S,S)-BMS-984923 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S,S)-BMS-984923 is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] In the context of neurodegenerative diseases such as Alzheimer's, soluble amyloid-beta oligomers (Aβo) bind to the cellular prion protein (PrPc), which then forms a complex with mGluR5.[1][3] This pathological interaction triggers aberrant downstream signaling, leading to synaptic dysfunction and loss, without affecting the normal physiological signaling of glutamate.[4][5] BMS-984923 selectively disrupts the Aβo-PrPc-mGluR5 interaction, thereby blocking the neurotoxic cascade and rescuing synaptic deficits.[5][6]
Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the effects of therapeutic compounds on synaptic integrity directly in brain tissue. By labeling specific presynaptic and postsynaptic protein markers, researchers can assess the efficacy of drugs like BMS-984923 in preserving or restoring synapses. This document provides detailed protocols for the administration of this compound to mouse models of Alzheimer's disease and subsequent IHC analysis of key synaptic markers, such as the presynaptic protein Synaptophysin (or SV2A) and the postsynaptic density protein 95 (PSD-95).[1][4]
Signaling Pathway of Aβo-Induced Synaptic Dysfunction and BMS-984923 Intervention
The following diagram illustrates the molecular pathway targeted by this compound.
Caption: Aβo-PrPc-mGluR5 signaling cascade leading to synaptic loss and its inhibition by BMS-984923.
Experimental Workflow
The diagram below outlines the major steps from animal treatment to data analysis for assessing the impact of BMS-984923 on synaptic markers.
Caption: Workflow for IHC analysis of synaptic markers after BMS-984923 administration.
Experimental Protocols
Protocol 1: Animal Treatment
This protocol is based on regimens used in preclinical studies with Alzheimer's disease mouse models.[2][6]
-
Animal Model: Aged (e.g., 12-13 months old) APPswe/PS1ΔE9 transgenic mice, which exhibit significant synaptic loss.[1][4] Use age-matched wild-type mice as a control group.
-
Groups:
-
Group 1: Wild-Type + Vehicle
-
Group 2: APPswe/PS1ΔE9 + Vehicle
-
Group 3: APPswe/PS1ΔE9 + this compound
-
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Administration: Administer this compound at a dose of 3.75 mg/kg twice daily (or 7.5 mg/kg once daily) via oral gavage.[2][6] The vehicle control groups receive an equivalent volume of the vehicle.
-
Post-Treatment: At the end of the treatment period, proceed with tissue collection. For studies on long-term effects, a "washout" period of 4 weeks can be included after treatment cessation before tissue collection.[4]
Protocol 2: Tissue Preparation (Perfusion and Fixation)
-
Anesthesia: Deeply anesthetize the mouse with an appropriate anesthetic (e.g., pentobarbital).
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Perfuse transcardially with ice-cold Phosphate Buffered Saline (PBS) to clear the blood.
-
Follow with perfusion of 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Post-fixation:
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection, allowing it to sink (typically 24-48 hours).
-
-
Sectioning:
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Store free-floating sections in a cryoprotectant solution at -20°C until staining.
-
Protocol 3: Dual-Labeling Immunohistochemistry for Synaptophysin and PSD-95
This protocol is a synthesized methodology for dual immunofluorescence staining.[7][8]
-
Section Preparation:
-
Select free-floating brain sections (e.g., hippocampus or cortex).
-
Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
-
Antigen Retrieval (if necessary):
-
For some antibodies, antigen retrieval can enhance signal.
-
Incubate sections in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Incubate sections in a blocking buffer for 1-2 hours at room temperature.
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.3% Triton X-100 in PBS.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in the blocking buffer.
-
Presynaptic Marker: Rabbit anti-Synaptophysin (or Guinea Pig anti-SV2A).
-
Postsynaptic Marker: Mouse anti-PSD-95.
-
-
Incubate sections with the primary antibody cocktail overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash sections three times for 10 minutes each in PBS containing 0.1% Triton X-100 (PBST).
-
-
Secondary Antibody Incubation:
-
Dilute fluorescently-labeled secondary antibodies in the blocking buffer.
-
e.g., Goat anti-Rabbit Alexa Fluor 488 (for Synaptophysin).
-
e.g., Goat anti-Mouse Alexa Fluor 594 (for PSD-95).
-
-
Incubate sections for 2 hours at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash sections three times for 10 minutes each in PBST, protected from light.
-
Perform a final wash in PBS.
-
Mount the sections onto glass slides and allow them to air dry briefly.
-
Apply a mounting medium containing DAPI (for nuclear counterstaining) and apply a coverslip.
-
-
Storage: Store slides at 4°C, protected from light, until imaging.
Data Presentation and Expected Outcomes
Quantitative analysis involves capturing high-resolution confocal images of the stained regions and using image analysis software (e.g., ImageJ/Fiji) to count the number of co-localized presynaptic (Synaptophysin) and postsynaptic (PSD-95) puncta, which represent individual synapses. The data can be summarized as follows.
| Experimental Group | Brain Region | Presynaptic Marker Density (puncta/µm²) | Postsynaptic Marker Density (puncta/µm²) | Co-localized Synaptic Puncta (puncta/µm²) |
| Wild-Type + Vehicle | Hippocampus | Baseline (e.g., 1.2 ± 0.1) | Baseline (e.g., 1.1 ± 0.1) | Baseline (e.g., 0.9 ± 0.08) |
| APP/PS1 + Vehicle | Hippocampus | Significantly Reduced (e.g., 0.7 ± 0.09) | Significantly Reduced (e.g., 0.6 ± 0.07) | Significantly Reduced (e.g., 0.4 ± 0.06) |
| APP/PS1 + BMS-984923 | Hippocampus | Restored to WT levels (e.g., 1.1 ± 0.1) | Restored to WT levels (e.g., 1.0 ± 0.1) | Restored to WT levels (e.g., 0.85 ± 0.09) |
| Wild-Type + Vehicle | Cortex | Baseline (e.g., 1.4 ± 0.2) | Baseline (e.g., 1.3 ± 0.15) | Baseline (e.g., 1.0 ± 0.1) |
| APP/PS1 + Vehicle | Cortex | Significantly Reduced (e.g., 0.8 ± 0.1) | Significantly Reduced (e.g., 0.8 ± 0.1) | Significantly Reduced (e.g., 0.5 ± 0.08) |
| APP/PS1 + BMS-984923 | Cortex | Restored to WT levels (e.g., 1.3 ± 0.18) | Restored to WT levels (e.g., 1.2 ± 0.13) | Restored to WT levels (e.g., 0.9 ± 0.1) |
Note: The numerical values are representative examples based on published findings describing a significant reduction in synaptic markers in AD models and a restoration to wild-type (WT) levels following treatment.[1][4]
Conclusion
Immunohistochemical analysis of synaptic markers is a powerful and direct method to evaluate the synapto-protective and restorative effects of this compound. By blocking the pathological signaling cascade initiated by amyloid-beta oligomers at the mGluR5 complex, this compound has been shown to rescue synapse loss in preclinical models.[1][3][4] The protocols and workflow detailed here provide a robust framework for researchers to quantify these effects, contributing to the development of novel, disease-modifying therapies for Alzheimer's disease and other neurodegenerative disorders characterized by synaptic failure.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Reversal of synapse loss in Alzheimer mouse models by targeting mGluR5 to prevent synaptic tagging by C1Q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry Protocol for Synaptophysin Antibody (NB110-57606): Novus Biologicals [novusbio.com]
- 8. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
Application Notes and Protocols for Behavioral Testing in Mice Treated with (S,S)-BMS-984923
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-BMS-984923, also known as ALX-001, is a selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). It is under investigation as a potential therapeutic for neurodegenerative disorders, particularly Alzheimer's disease. Preclinical studies in mouse models of Alzheimer's disease have demonstrated that this compound can ameliorate cognitive deficits and restore synaptic function. This document provides detailed application notes and protocols for conducting key behavioral tests in mice treated with this compound to assess its effects on learning and memory.
Introduction
This compound acts by disrupting the pathological interaction between amyloid-beta oligomers (Aβo), cellular prion protein (PrPC), and mGluR5, without interfering with the normal physiological signaling of glutamate. This mechanism of action suggests its potential to mitigate the synaptotoxicity and cognitive decline observed in Alzheimer's disease. Behavioral testing in transgenic mouse models that recapitulate aspects of Alzheimer's pathology is crucial for evaluating the preclinical efficacy of compounds like this compound. This document outlines the methodologies for several widely used behavioral assays.
Data Presentation
The following tables summarize the expected quantitative outcomes from behavioral tests in Alzheimer's disease model mice (e.g., APP/PS1) treated with this compound compared to vehicle-treated and wild-type controls. The data is based on findings from preclinical studies, such as Haas et al., 2017.
Table 1: Novel Object Recognition (NOR) Test
| Group | Treatment | Discrimination Index (Mean ± SEM) |
| Wild-Type | Vehicle | Data not available in search results |
| APP/PS1 | Vehicle | Data not available in search results (Expected to be near chance) |
| APP/PS1 | This compound (3.75 mg/kg, b.i.d. for 4 weeks) | Data not available in search results (Expected to be significantly higher than vehicle) |
Table 2: Passive Avoidance Test
| Group | Treatment | Crossover Latency (seconds, Mean ± SEM) |
| Wild-Type | Vehicle | Data not available in search results |
| APP/PS1 | Vehicle | Data not available in search results (Expected to be significantly lower than Wild-Type) |
| APP/PS1 | This compound (3.75 mg/kg, b.i.d. for 4 weeks) | Data not available in search results (Expected to be significantly higher than vehicle) |
Table 3: Morris Water Maze (MWM) - Hidden Platform Trial
| Group | Treatment | Escape Latency (seconds, Mean ± SEM) - Day 5 |
| Wild-Type | Vehicle | Data not available in search results |
| APP/PS1 | Vehicle | Data not available in search results (Expected to be significantly higher than Wild-Type) |
| APP/PS1 | This compound (3.75 mg/kg, b.i.d. for 4 weeks) | Data not available in search results (Expected to be significantly lower than vehicle) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for behavioral testing.
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory. This test is based on the innate tendency of mice to explore a novel object more than a familiar one.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm), made of a non-porous material that is easy to clean.
-
Two sets of identical objects (e.g., small plastic toys of similar size and texture but different shapes). The objects should be heavy enough that the mice cannot easily move them.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty arena for 5-10 minutes to allow for acclimation to the new environment.
-
Handle the mice gently to minimize stress.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), clean the arena and objects to remove olfactory cues.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the center of the arena.
-
Record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.
Apparatus:
-
A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Training/Acquisition:
-
Place the mouse in the light compartment, facing away from the door.
-
After a short acclimation period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment (step-through latency).
-
Immediately after the shock, return the mouse to its home cage.
-
-
Testing/Retention (24 hours later):
-
Place the mouse back into the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (crossover latency) up to a maximum cut-off time (e.g., 300 seconds). No shock is delivered during the testing phase.
-
Data Analysis:
-
A longer crossover latency during the testing phase compared to the training phase indicates successful retention of the fear memory.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
A small escape platform submerged just below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system to record the mouse's swim path.
Procedure:
-
Acquisition/Hidden Platform Training (e.g., 5 consecutive days):
-
The platform is placed in a fixed location in one of the four quadrants of the pool.
-
Each day, the mouse undergoes a series of trials (e.g., 4 trials) starting from different, quasi-random locations.
-
On each trial, the mouse is allowed to swim and search for the hidden platform for a maximum time (e.g., 60-90 seconds).
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the maximum time, it is gently guided to the platform and allowed to stay for the same duration.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (e.g., on Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: A decrease in escape latency across training days indicates spatial learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates spatial memory retention.
Conclusion
The behavioral assays described provide a robust framework for evaluating the efficacy of this compound in mitigating cognitive deficits in mouse models of Alzheimer's disease. Consistent and standardized execution of these protocols is essential for generating reliable and reproducible data. The expected outcomes, based on the mechanism of action of this compound, are an improvement in recognition memory, fear-associated memory, and spatial learning and memory in treated animals compared to vehicle-treated controls. These behavioral data, in conjunction with molecular and pathological analyses, will provide a comprehensive assessment of the therapeutic potential of this compound.
Troubleshooting & Optimization
Off-target effects of (S,S)-BMS-984923 at high concentrations
Welcome to the technical support center for (S,S)-BMS-984923 (also known as ALX-001). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5)[1]. Its primary mechanism is not to affect the receptor's response to glutamate, but to block the pathological interaction between mGluR5 and cellular prion protein (PrPC) bound to amyloid-β oligomers (Aβo)[2][3]. This selective action is intended to prevent the synaptotoxic signaling associated with Alzheimer's disease while preserving normal physiological glutamate signaling[3][4].
Q2: What are the known off-target effects of this compound, especially at high concentrations?
A2: this compound is characterized by its high selectivity for mGluR5 and a wide therapeutic window[3]. A comprehensive preclinical safety evaluation, which included testing against a panel of 508 potential targets, revealed a very clean off-target profile. The vast majority of targets showed no significant affinity. Minor interactions were noted for only two receptors, and even for these, the selectivity for mGluR5 was high. For detailed quantitative data, please refer to the "Off-Target Binding Profile" table in the Troubleshooting section.
Q3: We are observing unexpected effects in our cell-based assays at high concentrations of this compound. Could these be off-target effects?
A3: While unlikely given its high selectivity, it is not impossible. However, before concluding an off-target effect, consider other potential causes outlined in the Troubleshooting Guide below, such as compound purity, solvent effects, or assay-specific artifacts. Mild, transient adverse events like dizziness or headache have been noted in human clinical trials at high doses, but the direct cellular correlates of these are not established and may not be related to off-target receptor binding.
Q4: Does this compound interfere with normal glutamate signaling?
A4: No, as a silent allosteric modulator, this compound is designed to not alter the basal or glutamate-induced signaling of mGluR5[2][3]. Experiments using calcium flux assays in mGluR5-expressing cells have confirmed that the compound does not have detectable agonist or antagonist activity on the receptor's response to glutamate[2].
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Cellular Response
You are observing a cellular response in your experiment that is not consistent with the known mechanism of this compound (e.g., changes in cell viability, unexpected signaling pathway activation).
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected results.
Possible Causes & Solutions:
-
Compound Integrity:
-
Cause: The compound may have degraded or is impure.
-
Solution: Verify the identity and purity of your this compound stock using methods like LC-MS or NMR. Source the compound from a reputable supplier.
-
-
Solvent Effects:
-
Cause: At high concentrations, the solvent (e.g., DMSO) may be exerting its own biological effects.
-
Solution: Run a parallel experiment with the highest concentration of the vehicle (solvent) used in your main experiment to rule out solvent-induced artifacts.
-
-
Assay Artifacts:
-
Cause: The compound may interfere with the assay technology itself (e.g., fluorescence quenching/enhancement, enzyme inhibition).
-
Solution: Test the compound in cell-free versions of your assay if possible.
-
-
Cell Line Issues:
-
Cause: The cell line used may not express mGluR5, or may have other characteristics that lead to non-specific responses.
-
Solution: Confirm mGluR5 expression in your cell model. Ensure cells are healthy and not passaged excessively.
-
Issue 2: Lack of Expected On-Target Effect
You are not observing the expected rescue from Aβo-induced toxicity or other reported on-target effects.
Signaling Pathway of this compound Action
References
Technical Support Center: (S,S)-BMS-984923 Preclinical Safety and Tolerability
Welcome to the technical support resource for researchers utilizing (S,S)-BMS-984923, also known as ALX-001. This guide provides frequently asked questions (FAQs) and troubleshooting information based on available preclinical and early-stage clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its safety profile?
A1: this compound is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Its primary mechanism involves selectively blocking the pathogenic interaction between amyloid-beta oligomers (Aβo), cellular prion protein (PrPc), and mGluR5, which is implicated in synaptic dysfunction in neurodegenerative diseases like Alzheimer's.[1] Crucially, as a silent allosteric modulator, it does not interfere with the normal physiological signaling of glutamate that is essential for cognitive functions.[2][4] This targeted approach, which avoids disrupting normal neurotransmission, is a key aspect of its favorable safety profile, as it does not produce the neuropsychiatric or cognitive adverse effects commonly associated with mGluR5 negative allosteric modulators.[2]
Q2: What are the key findings from preclinical safety and tolerability studies?
A2: While detailed toxicology reports are not publicly available, preliminary preclinical data suggest a good safety profile for this compound.[5] Studies in animal models have indicated low toxicity and high tolerability at therapeutic doses.[6] One report highlighted that no toxicity was observed at doses up to 250 times higher than those required to achieve 50% occupancy of brain mGluR5 receptors, suggesting a wide therapeutic window.[4] Preclinical studies in Alzheimer's disease mouse models did not report any safety issues with the use of this compound.[5]
Q3: Has this compound been evaluated for safety in humans?
A3: Yes, this compound has been evaluated in Phase 1 clinical trials involving healthy older adults and individuals with Alzheimer's or Parkinson's disease. In a single ascending dose study in healthy older adults, doses up to 200 mg were found to be safe and well-tolerated, with no serious adverse events reported.[1][4] Multiple ascending dose studies have also been conducted, with doses of 50 mg, 100 mg, and 150 mg administered twice daily, and have shown the drug to be generally well-tolerated.[1][2]
Q4: What were the reported adverse events in early clinical studies?
A4: In a Phase 1a single ascending dose study, all treatment-emergent adverse events (TEAEs) were mild to moderate.[6] The TEAEs considered possibly related to the treatment included brief oral sensations, a brief episode of dizziness, transient headaches, one episode of transient hypertension, and one instance of increased triglycerides.[6] Importantly, no clinically significant changes in cognitive or psychological symptom scales were recorded.[2]
Troubleshooting Guide for Preclinical Experiments
Issue: Unexpected behavioral changes in animal models.
Possible Cause & Solution:
-
Dose: While preclinical studies have shown high tolerability, ensure the dose is within the reported effective range (e.g., 3.75 mg/kg to 15 mg/kg in mice) and that the formulation is prepared correctly.[1]
-
Off-Target Effects: Although this compound is highly selective for mGluR5, consider the specific genetic background of your animal model and potential unforeseen interactions.
-
Confounding Factors: Review animal handling, housing, and other experimental conditions to rule out external stressors that may influence behavior.
Issue: Difficulty achieving desired brain receptor occupancy.
Possible Cause & Solution:
-
Pharmacokinetics: this compound has good oral bioavailability (50-90%) and penetrates the blood-brain barrier, with brain concentrations reaching levels as high as or higher than plasma concentrations.[1][4] However, the timing of administration relative to tissue collection or behavioral testing is critical. In mice, a 7.5 mg/kg oral dose leads to brain concentrations nearly as high as plasma concentrations at 3 hours.[1]
-
Route of Administration: Oral gavage is the most commonly cited route of administration in preclinical studies.[3] Ensure proper administration technique to guarantee the full dose is delivered.
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics and Dosing of this compound in Mice
| Parameter | Value | Species | Route | Source |
| Oral Bioavailability | 50-90% | Mouse | Oral | [1] |
| Brain-to-Plasma Ratio | ~1.0 at 3 hours | Mouse | Oral | [1] |
| Half-life | ~3 hours | Mouse | Oral | [5] |
| Efficacious Dose (Alzheimer's Models) | 3.75 mg/kg (twice daily) or 7.5 mg/kg (daily) | Mouse | Oral | [5] |
Table 2: Summary of Phase 1a Single Ascending Dose Study in Healthy Older Adults
| Doses Administered | Population | Key Safety Findings | Possibly Related Adverse Events |
| 10, 40, 70, 100, 150, 200 mg | 36 healthy older adults (50-80 years) | No serious adverse events; well-tolerated. | Brief oral sensations, transient dizziness, transient headache, transient hypertension, increased triglycerides. |
Visualizations
References
Solubility and stability of (S,S)-BMS-984923 in DMSO
This technical support guide provides detailed information on the solubility and stability of (S,S)-BMS-984923 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals to ensure accurate and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 133.40 mM.[1] It may be necessary to use ultrasonic treatment to achieve complete dissolution.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Ensure Complete Dissolution: The compound may not be fully dissolved. Gentle warming and vortexing or using an ultrasonic bath can aid dissolution.[1]
-
Check DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of some compounds.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Storage Temperature: If the solution was stored at a lower temperature (e.g., 4°C or room temperature), the compound might have precipitated out. Allow the solution to warm to room temperature and vortex to redissolve before use. For long-term storage, freezing is recommended.[1]
-
Concentration: You may have exceeded the solubility limit of 50 mg/mL.[1]
Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
A4: While specific data on this compound is not available, studies on other small molecules in DMSO have shown no significant loss after multiple freeze-thaw cycles.[2] However, to minimize the risk of degradation and water absorption, it is best practice to aliquot the stock solution into single-use volumes.
Q5: Does DMSO affect the stability of this compound?
A5: DMSO is a widely used solvent for storing small molecules and is generally considered suitable for this compound, with a shelf life of over 3 years if stored properly.[3] However, the chemical stability of any compound in DMSO can be affected by factors like the presence of water or oxygen.[2] Using high-purity, anhydrous DMSO and storing under recommended conditions will ensure stability.
Data Presentation
Solubility Data
| Parameter | Value | Notes |
| Solvent | DMSO | - |
| Max Solubility | 50 mg/mL | Equivalent to 133.40 mM.[1] |
| Dissolution Aid | Ultrasonic treatment | Recommended to achieve max solubility.[1] |
Stability and Storage Data
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | For short-term storage of stock solutions.[1] |
| -80°C | Up to 6 months | For long-term storage of stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Storage: For immediate use, keep at room temperature. For short-term storage, store at -20°C. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: General Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of a DMSO-dissolved compound in an aqueous buffer, which is a common next step in experimental workflows.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to your aqueous experimental buffer (e.g., PBS) in a 96-well plate to create a range of final concentrations. The final DMSO concentration in the buffer should be kept constant and low (typically ≤1%) to avoid solvent effects.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for precipitation to occur.
-
Analysis: Analyze the samples for precipitation. This can be done visually or, more quantitatively, using methods like nephelometry (light scattering) or by centrifuging the plate, taking the supernatant, and measuring the concentration of the soluble compound via HPLC-UV or LC-MS.[2][4][5]
Visualizations
Caption: Workflow for preparing and storing this compound in DMSO.
Caption: Signaling pathway showing BMS-984923 as a silent allosteric modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 5. asianpubs.org [asianpubs.org]
Optimizing (S,S)-BMS-984923 dosage for maximal receptor occupancy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S,S)-BMS-984923, a silent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as ALX-001, is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It functions by binding to mGluR5 and reducing its interaction with cellular prion protein (PrPC) bound to amyloid-β oligomers (Aβo).[3][4] This action prevents the neurotoxic signaling cascade initiated by Aβo without affecting the normal physiological signaling of glutamate.[2][4][5]
Q2: What is the recommended starting dosage for preclinical in vivo experiments?
A2: For mouse models of Alzheimer's disease, a dosage of 3.75 mg/kg administered twice daily via oral gavage has been shown to be effective in restoring memory deficits and reversing synapse loss.[1] This dosage was selected to ensure nearly complete and continuous receptor occupancy.[4]
Q3: What level of receptor occupancy can be expected at different doses?
A3: Preclinical studies have demonstrated high brain mGluR5 occupancy with this compound. In monkeys, single intravenous doses ranging from 0.03 to 1.0 mg/kg resulted in receptor occupancy from 27% to 94.4%.[1] In mice, a single oral dose of 7.5 mg/kg achieved an average receptor occupancy of 98% across brain regions.[1] A Phase 1 study in healthy older adults established an IC50 of 33.9 ng/mL and an IC80 of 135.7 ng/mL for plasma concentration, indicating the levels needed for 50% and 80% receptor occupancy, respectively.[6][7]
Q4: Is this compound brain penetrant?
A4: Yes, this compound has been shown to be brain penetrant in animal models.[2][5] In mice, brain concentrations were nearly as high as plasma concentrations three hours after a 7.5 mg/kg oral dose.[1][4]
Q5: What are the human equivalent doses being tested in clinical trials?
A5: Ongoing Phase 1 clinical trials are evaluating multiple ascending doses of this compound in healthy volunteers and individuals with Alzheimer's disease and Parkinson's disease.[1] The doses being tested are 50 mg, 100 mg, and 150 mg, administered orally twice daily.[1][8]
Troubleshooting Guides
Problem: Inconsistent results in cognitive behavioral assays in mouse models.
-
Possible Cause 1: Suboptimal Dosing Regimen.
-
Possible Cause 2: Variability in Amyloid-β Oligomer Preparation.
-
Solution: The neurotoxic effects that this compound is designed to block are mediated by Aβ oligomers.[5] Ensure a consistent and validated protocol for the preparation and characterization of Aβ oligomers to reduce experimental variability.
-
-
Possible Cause 3: Age and Pathology of the Animal Model.
-
Solution: The effectiveness of this compound has been demonstrated in aged APP/PS1 mice with established pathology.[1] Consider the age and disease progression stage of your animal model, as this may influence the therapeutic window.
-
Problem: Difficulty in assessing receptor occupancy in vivo.
-
Possible Cause 1: Lack of appropriate imaging tools.
-
Possible Cause 2: Incorrect timing of imaging post-dose.
Data Summary Tables
Table 1: Preclinical Dosages and Receptor Occupancy of this compound
| Species | Dose | Route | Receptor Occupancy | Reference |
| Monkey | 0.03 mg/kg | IV | 27% | [1] |
| Monkey | 1.0 mg/kg | IV | 94.4% | [1] |
| Mouse | 7.5 mg/kg | Oral | 98% | [1] |
| Mouse | 3.75 mg/kg (twice daily) | Oral | Near complete | [4] |
Table 2: Clinical Trial Dosages of this compound
| Population | Dose | Route | Frequency | Reference |
| Healthy Volunteers | 50, 100, 150 mg | Oral | Twice Daily | [1] |
| Alzheimer's Disease Patients | 50, 100, 150 mg | Oral | Twice Daily | [1] |
| Parkinson's Disease Patients | 50, 100 mg | Oral | Twice Daily | [8] |
Experimental Protocols
Protocol 1: In Vivo Dosing in a Mouse Model of Alzheimer's Disease
-
Compound Preparation: Prepare a suspension of this compound for oral gavage. A suggested vehicle is a mixture of PEG300, Tween-80, and saline.[2]
-
Animal Model: Utilize an appropriate transgenic mouse model of Alzheimer's disease, such as the APPswe/PS1ΔE9 strain.[1]
-
Dosing Regimen: Administer this compound at a dose of 3.75 mg/kg via oral gavage twice daily.[4]
-
Treatment Duration: A 4-week treatment period has been shown to be effective in rescuing memory deficits and synaptic depletion.[1]
-
Behavioral and Histological Analysis: Following the treatment period, conduct cognitive behavioral assays (e.g., Morris water maze, novel object recognition) and immunohistochemical analysis of synaptic markers (e.g., SV2A, PSD95) to assess efficacy.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. allyxthera.com [allyxthera.com]
- 7. ALX-001 | ALZFORUM [alzforum.org]
- 8. BMS-984923 for Parkinson's Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: (S,S)-BMS-984923 (ALX-001) Phase 1 Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with information on the side effects of (S,S)-BMS-984923, also known as ALX-001, observed in phase 1 clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ALX-001) and what is its mechanism of action?
A1: this compound (ALX-001) is a silent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1] It is a first-in-class oral therapy designed for neuroprotection.[1] Its mechanism of action involves selectively blocking the pathogenic activation of mGluR5 by amyloid-β oligomers (Aβo) without affecting the normal physiological glutamate signaling required for cognition.[1] This is thought to protect synapses from dysfunction and loss.[1]
Q2: What were the general findings regarding the safety and tolerability of this compound in phase 1 clinical trials?
A2: Across phase 1 studies, this compound was found to be safe and generally well-tolerated in healthy older adults.[2][3][4][5] No serious adverse events were reported in the single ascending dose (SAD) or multiple ascending dose (MAD) studies.[2][3][5] All treatment-emergent adverse events (TEAEs) were classified as mild or moderate in intensity.[6]
Q3: Were there any clinically significant changes in cognitive or psychological assessments?
A3: No, in a phase 1b multiple ascending dose study, there were no clinically significant changes observed in cognitive or psychological symptom scales.[5][7] Specifically, assessments such as the Montreal Cognitive Assessment (MoCA) and Neuropsychiatric Inventory (NPI-Q) did not show any significant alterations.[5][7]
Troubleshooting Guides for Experimental Issues
This section addresses potential issues researchers might encounter during experiments involving this compound, based on the observed side effects in clinical trials.
Issue: Participant reports transient oral sensations.
-
Possible Cause: This was a reported side effect in the phase 1a single ascending dose study.[6] It is considered a mild and transient treatment-emergent adverse event.
-
Troubleshooting Steps:
-
Document the time of onset, duration, and specific nature of the sensation.
-
Assess for any accompanying symptoms.
-
Reassure the participant that this has been observed as a transient effect in previous studies.
-
Continue monitoring as per the study protocol.
-
Issue: A brief episode of dizziness is reported.
-
Possible Cause: A brief episode of dizziness was noted as a possibly treatment-related adverse event in a phase 1a study.[6]
-
Troubleshooting Steps:
-
Ensure the participant's immediate safety to prevent falls.
-
Measure vital signs, including blood pressure and heart rate, both while lying down and standing up (orthostatic vitals) if possible.
-
Document the event thoroughly.
-
Consider the timing of the event in relation to the dose administration.
-
Issue: Participant experiences a transient headache.
-
Possible Cause: Transient headache was reported as a mild or moderate treatment-emergent adverse event in phase 1a trials.[6]
-
Troubleshooting Steps:
-
Assess the severity, location, and characteristics of the headache.
-
Administer standard-of-care, non-investigational headache relief if permitted by the study protocol.
-
Record the event and any medications given.
-
Issue: An increase in blood pressure is observed.
-
Possible Cause: A transient episode of hypertension was recorded as a possibly related treatment-emergent adverse event.[6]
-
Troubleshooting Steps:
-
Re-measure blood pressure to confirm the reading.
-
Review the participant's baseline blood pressure and medical history.
-
Follow the study's protocol for managing hypertension.
-
Continue to monitor blood pressure at regular intervals.
-
Issue: Laboratory results show increased triglycerides.
-
Possible Cause: One instance of increased triglycerides was noted as a possibly related treatment-emergent adverse event in the phase 1a study.[6]
-
Troubleshooting Steps:
-
Review the participant's baseline lipid panel.
-
Consider the participant's recent diet and other medications.
-
Schedule a follow-up lipid panel as per the study protocol to monitor the trend.
-
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1a Single Ascending Dose Study
| Adverse Event | Intensity | Relationship to Treatment |
| Brief Oral Sensations | Mild | Possibly Related |
| Dizziness | Mild | Possibly Related |
| Headache | Mild | Possibly Related |
| Hypertension | Mild | Possibly Related |
| Increased Triglycerides | Mild | Possibly Related |
Data from a phase 1a single ascending dose study where all TEAEs were mild or moderate.[6]
Table 2: Dosing Regimens in Phase 1 Clinical Trials
| Study Type | Population | Doses Administered |
| Single Ascending Dose (SAD) | Healthy Older Adults | 10 mg, 40 mg, 70 mg, 100 mg, 150 mg, 200 mg (single oral doses) |
| Multiple Ascending Dose (MAD) | Healthy Older Adults | 50 mg, 100 mg, 150 mg (twice daily) |
Doses are based on information from ongoing and completed phase 1 trials.[2][8]
Experimental Protocols
Methodology for Monitoring Adverse Events
In the phase 1 clinical trials for this compound, a comprehensive safety monitoring plan was implemented to identify and document any adverse events. This typically includes:
-
General Inquiry: Participants are asked open-ended questions about their well-being to capture any spontaneously reported adverse events.
-
Systematic Assessment: A structured approach is used to systematically inquire about a wide range of potential symptoms.
-
Vital Signs Monitoring: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.
-
Physical Examinations: Comprehensive physical exams are conducted at screening and at specified intervals during the study.
-
Electrocardiograms (ECGs): ECGs are performed to monitor cardiac function and detect any abnormalities. In thorough Phase 1 ECG studies, multiple ECGs are collected at various time points after dosing.
-
Clinical Laboratory Tests: Blood and urine samples are collected to monitor hematology, blood chemistry (including lipids), and urinalysis to detect any changes from baseline.
-
Neuropsychiatric and Cognitive Assessments: Standardized scales are used to monitor for any changes in mood, behavior, and cognitive function. For the this compound trials, this included the Montreal Cognitive Assessment (MoCA) and the Neuropsychiatric Inventory (NPI-Q).[5][7]
Visualizations
Caption: Generalized workflow for safety monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Allyx Therapeutics Announces Positive Phase 1b Multiple [globenewswire.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. neurologylive.com [neurologylive.com]
- 6. allyxthera.com [allyxthera.com]
- 7. allyxthera.com [allyxthera.com]
- 8. Allyx Therapeutics Advances ALX-001 to Patient Trials After Positive Phase 1b Results [synapse.patsnap.com]
Long-term storage and handling of (S,S)-BMS-984923 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of (S,S)-BMS-984923 powder.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder is difficult to weigh accurately. | - Static electricity causing the powder to disperse.- Air drafts from a fume hood or ventilation system affecting the balance reading. | - Use an anti-static gun or ionizer to neutralize static charge on the weighing vessel and spatula.[1]- Weigh the powder in a draft shield on the balance or in a dedicated powder weighing enclosure.[1][2]- If high accuracy is required and drafts are unavoidable, consider the "weighing by difference" method. |
| Compound does not fully dissolve in the recommended solvent. | - Incorrect solvent or solvent grade.- Insufficient mixing or sonication.- The concentration is too high for the chosen solvent. | - Ensure you are using high-purity, anhydrous DMSO for stock solutions.- Vortex the solution thoroughly and use an ultrasonic bath to aid dissolution.[3]- Prepare a more dilute stock solution and adjust subsequent dilutions accordingly. |
| Precipitation is observed in the prepared solution upon storage. | - The solution is supersaturated.- The storage temperature is too low for the solvent used.- Solvent evaporation over time. | - Gently warm the solution and sonicate to redissolve the precipitate. - Store solutions at the recommended temperatures (see table below).- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the working solution.- As a silent allosteric modulator (SAM), its effects may be subtle or dependent on the presence of the orthosteric agonist (glutamate).[4][5][6] | - Prepare fresh solutions from powder stored under recommended conditions.- Verify the concentration of your stock solution using a validated analytical method.- Ensure your experimental design is appropriate for detecting the effects of a SAM. This may require co-application with an mGluR5 agonist. |
| Visible changes in the appearance of the powder (e.g., color change, clumping). | - Exposure to moisture, light, or air (oxidation).- Storage at an inappropriate temperature. | - Discard the powder if any significant changes in appearance are observed, as this may indicate degradation.- Always store the powder in a tightly sealed container, protected from light, and at the recommended temperature. |
Frequently Asked Questions (FAQs)
Storage and Stability
-
What are the recommended long-term storage conditions for this compound powder? For long-term storage (months to years), the solid powder should be stored at -20°C in a dry, dark environment.[7] For short-term storage (days to weeks), 0-4°C is acceptable.[7]
-
How should I store stock solutions of this compound? Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
What is the shelf-life of the solid powder? If stored properly, the shelf life is greater than 3 years.[8]
Handling and Preparation
-
Is this compound powder hazardous? While specific hazard information for this compound is not readily available, it is prudent to handle it as a potent compound. This includes using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection. Weighing and handling of the powder should be performed in a well-ventilated area, preferably a chemical fume hood or a powder weighing station, to avoid inhalation of airborne particles.[1][2]
-
What is the best solvent for preparing stock solutions? DMSO is a suitable solvent for preparing stock solutions of this compound.[8]
-
How do I prepare a formulation for in vivo studies? A suspended solution for oral or intraperitoneal injection can be prepared. For example, a 2.5 mg/mL solution can be made by adding 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline.[3] It is recommended to prepare this working solution fresh on the day of use.
Technical Information
-
What is the mechanism of action of this compound? this compound is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[9] It potently inhibits the interaction between the cellular prion protein (PrPC) and mGluR5, thereby preventing pathological signaling induced by amyloid-β oligomers, without affecting the physiological signaling of glutamate.[10]
-
What are the key chemical properties of this compound?
| Property | Value |
| Chemical Formula | C₂₂H₁₅ClN₂O₂[8] |
| Molecular Weight | 374.82 g/mol [8] |
| Appearance | Solid powder[8] |
| Purity | >98%[8] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all handling of the solid is performed in a chemical fume hood or other suitable containment device.
-
-
Weighing:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.748 mg of the compound.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the weighed powder.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Visualizations
Caption: Workflow for long-term storage of this compound.
Caption: Troubleshooting logic for solubility issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in in vivo experiments with (S,S)-BMS-984923
Welcome to the technical support center for (S,S)-BMS-984923, also known as ALX-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and brain-penetrant silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its primary mechanism is to block the interaction between mGluR5 and the cellular prion protein (PrPc) when PrPc is bound by amyloid-beta oligomers (Aβo).[1][3] This action prevents the downstream neurotoxic signaling cascade associated with Aβo pathology. A key feature of this compound is that it is "silent," meaning it does not interfere with the normal, physiological signaling of glutamate, which is essential for cognitive function.[1][3][4]
Q2: What are the primary preclinical applications for this compound?
This compound is primarily investigated for its therapeutic potential in neurodegenerative diseases. In animal models of Alzheimer's disease (such as APPswe/PS1ΔE9 mice), it has been shown to restore synaptic density, reverse cognitive deficits, and reduce levels of pathological tau protein.[1][5][6] It achieves these effects without altering the overall amyloid plaque load, suggesting it acts by protecting synapses from the toxic effects of soluble Aβ oligomers.[1][5]
Q3: What is the reported oral bioavailability and brain penetration of this compound in mice?
In mice, this compound has demonstrated good oral bioavailability, ranging from 50% to 90%, with a linear dose-response.[1] It is also highly brain penetrant, with brain concentrations reaching levels comparable to plasma concentrations.[1][5]
Q4: What is the half-life of this compound in mice?
The reported plasma half-life in mice is approximately 3 hours.[5] This pharmacokinetic parameter is critical for designing dosing schedules to ensure adequate target engagement over the course of an experiment.
Troubleshooting Guide for In Vivo Variability
Issue 1: High Variability in Efficacy Readouts (e.g., Cognitive Tests, Synaptic Density)
| Potential Cause | Troubleshooting Action |
| Improper Dosing Formulation | The compound may be crashing out of solution, leading to inconsistent dosing. Visually inspect the formulation for precipitation. Prepare fresh daily. See the recommended formulation protocol below. |
| Inconsistent Dosing Technique | Variability in oral gavage technique can lead to significant differences in administered dose. Ensure all personnel are thoroughly trained and consistent. Consider using colored dyes in a practice vehicle to assess technique. |
| Animal Stress and Handling | Excessive or inconsistent handling can elevate stress hormones, impacting cognitive function and physiology. Acclimate animals properly and handle them consistently and gently across all groups.[7] |
| Genetic Drift in Animal Model | Transgenic lines can exhibit genetic drift over generations, leading to phenotype variability. Obtain animals from a reputable vendor and use littermates as controls where possible.[8] |
| Lack of Blinding | Unconscious bias from the experimenter can influence handling and data collection. Implement blinding for treatment allocation, measurements, and data analysis to minimize this bias.[8] |
| Environmental Factors | Differences in cage location, light cycles, or noise levels can introduce variability. Standardize housing conditions for all animals in the study. |
Issue 2: Lack of Efficacy Compared to Published Data
| Potential Cause | Troubleshooting Action |
| Sub-optimal Dosing Regimen | The dosing frequency may be insufficient given the compound's 3-hour half-life in mice. For sustained target engagement, consider twice-daily (BID) dosing as used in some preclinical studies.[5] |
| Incorrect Compound | Verify the identity and purity of your this compound batch with analytical methods (e.g., LC-MS, NMR). |
| Poor Bioavailability | The vehicle used for formulation can significantly impact absorption.[9] Ensure you are using a vehicle known to be effective, such as the one described in the protocols section. |
| Timing of Intervention | The therapeutic effect may be dependent on the disease stage. In Alzheimer's models, treatment was effective even after pathology emergence, but extreme, late-stage disease may be irreversible.[1] |
| Underpowered Study | An insufficient number of animals per group may prevent the detection of a statistically significant effect. Conduct a power analysis to determine the appropriate sample size.[10] |
Issue 3: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Action |
| Formulation Vehicle Toxicity | Some vehicles (e.g., high concentrations of DMSO) can cause toxicity. Run a vehicle-only control group to assess the tolerability of the formulation itself. |
| Dosing Error | A simple calculation or dilution error could lead to an overdose. Double-check all calculations and concentrations. Have a second researcher verify. |
| Off-Target Effects | While this compound is highly selective, off-target effects at high concentrations are always possible. Review the literature for any known off-target activities. |
| Animal Health Status | Underlying health issues in the animal colony can increase sensitivity to a test compound. Ensure animals are healthy and free of pathogens before starting the experiment. |
Data and Protocols
Pharmacokinetic & Dosing Data (Mouse)
The following table summarizes key data gathered from published preclinical studies.
| Parameter | Value | Species | Dosing Route | Reference |
| Binding Affinity (Ki) | 0.6 nM | - | In vitro | [2][3] |
| Oral Bioavailability | 50-90% | Mouse | Oral | [1] |
| Plasma Half-life (t½) | ~3 hours | Mouse | Oral | [5] |
| Brain Penetration | Brain:Plasma ratio ≈ 1 | Mouse | Oral | [1][5] |
| Effective Dose (Cognition) | 3.75 mg/kg BID | Mouse (APP/PS1) | Oral | [5] |
| Effective Dose (Tau Pathology) | 7.5 mg/kg/day | Mouse (3xTg) | Oral | [1][5] |
Protocol: Recommended Formulation for Oral Gavage
This protocol is adapted from public domain information for formulating hydrophobic small molecules for in vivo rodent studies.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (Example for a 2.5 mg/mL suspension):
-
Prepare Stock: Create a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the ingredients in the following order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Final Suspension: The final product is a 2.5 mg/mL suspended solution. This can be used for oral and intraperitoneal injections.[2]
-
Administration: Administer immediately after preparation. Vortex the suspension before drawing each dose to ensure homogeneity.
Protocol: General In Vivo Efficacy Study Workflow
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment. Handle animals daily for several days prior to dosing to reduce stress.
-
Baseline Measurement: If applicable, perform baseline cognitive testing or other relevant measurements.
-
Randomization: Randomize animals into treatment groups (Vehicle, this compound low dose, high dose, etc.) based on body weight or baseline measurements to ensure groups are balanced.[10]
-
Dosing: Prepare the formulation fresh daily. Administer the compound or vehicle by oral gavage at the same time each day (or twice daily, e.g., 8 AM and 5 PM). Monitor animal weight and general health daily.
-
Efficacy Assessment: At the predetermined endpoint, perform behavioral tests (e.g., Morris Water Maze, Y-Maze).
-
Terminal Procedures: Following the final efficacy assessment, collect tissues (e.g., brain, plasma) for downstream analysis (e.g., synaptic protein levels via Western Blot, tau pathology via immunohistochemistry, compound concentration via LC-MS/MS).
-
Data Analysis: Analyze data using appropriate statistical methods. Ensure the analyst is blinded to the treatment groups to prevent bias.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in blocking pathogenic Aβo signaling while preserving normal function.
Experimental Workflow for an In Vivo Study
Caption: A typical workflow diagram for an in vivo efficacy study using this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting unexpected lack of efficacy in in vivo experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allyxthera.com [allyxthera.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
Validation & Comparative
A Comparative Guide to (S,S)-BMS-984923 and Other Promising Alzheimer's Disease Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, moving beyond symptomatic treatments to disease-modifying therapies. This guide provides a detailed comparison of (S,S)-BMS-984923, a novel silent allosteric modulator of mGluR5, with other key drug candidates targeting different pathological aspects of AD. The information is presented to facilitate objective evaluation and inform future research and development efforts.
Introduction to this compound
This compound, also known as ALX-001, is an investigational small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Its unique mechanism of action aims to disrupt the neurotoxic signaling cascade initiated by amyloid-beta (Aβ) oligomers without interfering with the normal physiological function of glutamate, a crucial neurotransmitter for learning and memory.[1][2]
Mechanism of Action of this compound
In the pathology of Alzheimer's disease, soluble Aβ oligomers are believed to bind to the cellular prion protein (PrPc), which then forms a complex with mGluR5. This interaction triggers a signaling cascade that leads to synaptic dysfunction and eventual loss. This compound selectively binds to mGluR5, preventing its interaction with the Aβo-PrPc complex.[1][3] This blockade of the pathogenic signaling pathway is achieved without altering the receptor's response to glutamate, thus preserving normal synaptic transmission.
Mechanism of Action of this compound
Preclinical and Clinical Data Summary
This compound: Preclinical Data
Preclinical studies in mouse models of Alzheimer's disease have demonstrated the potential of this compound to reverse key pathological features of the disease.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Synaptic Density | APPswe/PS1ΔE9 mice | 4-week treatment | Increased synaptic density (SV2A and PSD95 staining) to levels comparable to wild-type mice. | [4] |
| Cognitive Function | APPswe/PS1ΔE9 mice | 4-week treatment (3.75mg/kg bid) | Improved cognitive performance in multiple behavioral tests. | [4] |
| Tau Pathology | 3xTg mice | 4+ weeks treatment (7.5 mg/kg/day) | Reduced total and insoluble tau to levels comparable to wild-type mice. | [3] |
| Amyloid Plaque Load | APPswe/PS1ΔE9 mice | 4-week treatment | No significant effect on amyloid plaque load, astrogliosis, or microgliosis. | [4] |
This compound: Clinical Data
Early-stage clinical trials have focused on the safety and tolerability of this compound in healthy older adults.
| Trial Identifier | Phase | Population | Dosing | Key Findings |
| NCT04805983 | 1a | Healthy Older Adults (n=36) | Single ascending doses (10-200 mg) | Well-tolerated with no serious adverse events. Mild to moderate treatment-emergent adverse events were reported.[5] |
| NCT05804383 | 1b | Healthy Older Adults & Patients with Early AD | Multiple ascending doses (50, 100, 150 mg twice daily for up to 28 days) | Ongoing, assessing safety and tolerability.[1] |
| NCT06309147 | 1 | Patients with Parkinson's Disease | 50 or 100 mg twice daily for 28 days | Ongoing, assessing safety.[1] |
Comparison with Other Alzheimer's Drug Candidates
The following tables provide a comparative overview of this compound with other notable Alzheimer's drug candidates, including approved anti-amyloid antibodies and other investigational therapies with diverse mechanisms of action.
Table 1: Comparison of Mechanism of Action
| Drug Candidate | Target | Mechanism of Action |
| This compound | mGluR5 | Silent allosteric modulator that blocks the interaction of the Aβo-PrPc complex with mGluR5, preventing pathogenic signaling without affecting normal glutamate signaling.[1] |
| Lecanemab | Amyloid-β Protofibrils | Monoclonal antibody that selectively binds to and promotes the clearance of soluble Aβ protofibrils.[6] |
| Donanemab | Amyloid-β Plaque (N3pG) | Monoclonal antibody that targets a modified form of Aβ (N3pG) present in established amyloid plaques, leading to their clearance.[7] |
| Buntanetap | Multiple Neurotoxic Proteins | Small molecule that inhibits the translation of amyloid precursor protein (APP), tau, and alpha-synuclein mRNA into their respective proteins.[8] |
| Blarcamesine | Sigma-1 and Muscarinic Receptors | Agonist of the sigma-1 and muscarinic receptors, believed to restore cellular homeostasis and neuroprotection.[9] |
| Simufilam | Altered Filamin A (FLNA) | Small molecule that binds to altered FLNA, restoring its normal shape and function, thereby disrupting its interaction with Aβ and reducing neuroinflammation. |
| AL002 | TREM2 | Monoclonal antibody that acts as an agonist for the TREM2 receptor on microglia, aiming to enhance their ability to clear Aβ plaques.[1] |
Table 2: Comparison of Clinical Efficacy (Phase 3 Data for Approved/Late-Stage Candidates)
| Drug Candidate | Primary Endpoint | Change from Baseline vs. Placebo | Amyloid Plaque Reduction | Tau Pathology |
| This compound | N/A (Early Phase) | N/A | N/A | N/A |
| Lecanemab | CDR-SB | -0.45 (27% slowing of decline) | Significant reduction | Less accumulation in the temporal lobe |
| Donanemab | iADRS | 32% slowing of decline | Significant reduction (up to 80.1% clearance in low/medium tau population) | Reduced progression in low/medium tau population |
| Buntanetap | N/A (Early Phase) | N/A | N/A | N/A |
| Blarcamesine | ADAS-Cog13 | -2.317 in SIGMAR1 WT group (49.8% slowing) | N/A | N/A |
| Simufilam | N/A (Phase 3 ongoing) | N/A | N/A | N/A |
| AL002 | N/A (Phase 2) | N/A | N/A | N/A |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale; ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive Subscale 13.
Table 3: Comparison of Safety Profiles (Key Adverse Events)
| Drug Candidate | Most Common Adverse Events | Amyloid-Related Imaging Abnormalities (ARIA) |
| This compound | Mild to moderate TEAEs (e.g., brief oral sensations, dizziness, headache) in Phase 1.[5] | Not reported in early trials. |
| Lecanemab | Infusion-related reactions, headache. | ARIA-E: ~12.6%; ARIA-H: ~17.3%. |
| Donanemab | Infusion-related reactions. | ARIA-E: ~24%; ARIA-H: ~31%. |
| Buntanetap | N/A (Early Phase Data Limited) | N/A |
| Blarcamesine | Generally well-tolerated in Phase 2. | Not a primary concern based on mechanism. |
| Simufilam | N/A (Phase 3 ongoing) | Not a primary concern based on mechanism. |
| AL002 | N/A (Phase 2 Data Limited) | N/A |
TEAEs: Treatment-Emergent Adverse Events; ARIA-E: ARIA with edema; ARIA-H: ARIA with microhemorrhages or superficial siderosis.
Experimental Protocols
Morris Water Maze for Cognitive Assessment in Mouse Models
This protocol is a standard method for assessing spatial learning and memory in rodent models of Alzheimer's disease.
Objective: To evaluate hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Submersible platform (10 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Visible Platform Training (Day 1):
-
The platform is made visible by placing it 1 cm above the water surface and attaching a brightly colored flag.
-
Mice are given 4 trials to find the platform from different starting positions.
-
If a mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.
-
-
Hidden Platform Training (Days 2-5):
-
The platform is submerged 1 cm below the opaque water surface in a fixed quadrant.
-
Mice are given 4 trials per day from different starting positions to find the hidden platform using the distal visual cues.
-
Escape latency (time to find the platform) and path length are recorded by the tracking software.
-
-
Probe Trial (Day 6):
-
The platform is removed from the tank.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Morris Water Maze Experimental Workflow
Immunohistochemistry for Synaptic Markers (SV2A and PSD95)
This protocol outlines the steps for staining brain tissue to visualize and quantify synaptic density.
Objective: To quantify presynaptic (SV2A) and postsynaptic (PSD95) markers in mouse brain sections.
Materials:
-
Free-floating brain sections (30-40 µm)
-
Primary antibodies: anti-SV2A and anti-PSD95
-
Fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight in PFA. Cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.
-
Blocking and Permeabilization: Incubate the free-floating sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies (anti-SV2A and anti-PSD95) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorescently-labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Mounting: Mount the sections onto glass slides and coverslip with mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization of SV2A and PSD95 puncta to determine synaptic density.
Immunohistochemistry Workflow for Synaptic Markers
Signaling Pathways of Comparator Drug Candidates
Anti-Amyloid Monoclonal Antibodies (Lecanemab & Donanemab)
These antibodies primarily work by targeting Aβ for clearance by microglia, the resident immune cells of the brain.
Mechanism of Anti-Amyloid Antibody-Mediated Clearance
Buntanetap
Buntanetap's mechanism involves the inhibition of the synthesis of several neurotoxic proteins.
Mechanism of Action of Buntanetap
Conclusion
This compound presents a novel, synapse-sparing approach to Alzheimer's disease therapy that is distinct from the current focus on amyloid clearance. Its ability to preserve normal glutamate signaling while blocking the neurotoxic effects of Aβ oligomers offers a potentially safer and more targeted intervention. The preclinical data demonstrating restoration of synaptic density and cognitive function are promising. As this compound progresses through clinical trials, its performance will be critically evaluated against the established efficacy and safety profiles of anti-amyloid antibodies and other emerging therapies. The diverse mechanisms of action of the drug candidates highlighted in this guide underscore the multifaceted nature of Alzheimer's disease and the importance of exploring a range of therapeutic strategies. Continued research and rigorous clinical testing will be essential to determine the ultimate clinical utility of these promising agents in the fight against this devastating neurodegenerative disease.
References
- 1. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 3. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of Simufilam, a Novel Drug Candidate for People with Alzheimer’s Disease | Nasdaq [nasdaq.com]
- 4. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Explore Mechanism of Action | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 7. Donanemab: Antibody Therapy Targeting Removal of Amyloid-β via Microglial-Mediated Phagocytosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 8. What is Buntanetap used for? [synapse.patsnap.com]
- 9. What is Blarcamesine used for? [synapse.patsnap.com]
Unraveling the Mechanism of (S,S)-BMS-984923: A Comparative Guide to its Validation
A deep dive into the experimental validation of (S,S)-BMS-984923, a novel silent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), reveals a distinct mechanism of action compared to traditional antagonists. This guide provides a comparative analysis of the key competition assays that elucidate its unique pharmacological profile, offering valuable insights for researchers in neurodegenerative disease and drug development.
This compound has emerged as a promising therapeutic candidate for Alzheimer's disease by selectively targeting the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without interfering with the physiological functions of mGluR5.[1] This contrasts with traditional negative allosteric modulators (NAMs) of mGluR5, such as MPEP and MTEP, which can cause undesirable side effects due to their broad inhibition of glutamate signaling.[1] The validation of this specific mechanism of action relies on a series of sophisticated competition assays, which are detailed below.
Comparative Analysis of mGluR5 Modulators
The following table summarizes the key quantitative data from competition assays used to characterize this compound in comparison to the well-established mGluR5 NAMs, MPEP and MTEP.
| Assay Type | Parameter | This compound | MPEP | MTEP | Key Insight |
| Radioligand Binding Assay | Binding Affinity (Ki) | ~0.6 nM[1][2] | ~12.3 nM | ~25.4 nM | Demonstrates the high-affinity binding of this compound to the allosteric site on mGluR5, superior to that of MPEP and MTEP. |
| Co-Immunoprecipitation | Disruption of Aβo-induced PrPC-mGluR5 interaction | IC50 ~1-10 nM[3] | Reduces interaction | Reduces interaction | Confirms that this compound effectively and potently disrupts the pathological protein-protein interaction central to Aβo-mediated neurotoxicity. |
| FLIPR Calcium Assay | Effect on Glutamate-induced Calcium Flux | No effect (Silent)[1][3] | Inhibition (NAM) | Inhibition (NAM) | Highlights the "silent" nature of this compound, which does not alter the normal physiological response of mGluR5 to glutamate, a key differentiator from NAMs. |
Experimental Protocols
Detailed methodologies for the pivotal competition assays are provided to facilitate their replication and adaptation in other research settings.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor in comparison to MPEP and MTEP.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell membrane preparations from these cells.
-
Radioligand: [3H]MPEPy (a derivative of MPEP).
-
Unlabeled competitors: this compound, MPEP, MTEP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-mGluR5 cells and homogenize in ice-cold lysis buffer. Centrifuge to pellet the cell membranes and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand [3H]MPEPy at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound, MPEP, or MTEP).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor. Calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to study protein-protein interactions. In this context, it validates the ability of this compound to disrupt the interaction between mGluR5 and the cellular prion protein (PrPC) in the presence of Aβo.
Objective: To demonstrate that this compound inhibits the Aβo-induced interaction between PrPC and mGluR5.
Materials:
-
Cells co-transfected with PrPC and mGluR5 (e.g., HEK293 cells) or brain tissue from Alzheimer's disease model mice.
-
Aβo preparation.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-PrPC for immunoprecipitation, anti-mGluR5 for detection.
-
Protein A/G agarose beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment: Treat the cells with Aβo in the presence of varying concentrations of this compound or a comparator compound.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add the anti-PrPC antibody to the cell lysates and incubate to form antibody-antigen complexes. Add protein A/G beads to pull down these complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-mGluR5 antibody to detect the amount of mGluR5 that was co-immunoprecipitated with PrPC.
-
Data Analysis: Quantify the band intensities to determine the relative amount of PrPC-mGluR5 interaction under different treatment conditions. A reduction in the mGluR5 signal in the presence of this compound indicates disruption of the interaction.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This cell-based assay measures changes in intracellular calcium concentration, a key indicator of G-protein coupled receptor activation.
Objective: To confirm that this compound is a silent allosteric modulator and does not affect glutamate-induced calcium mobilization, unlike NAMs.
Materials:
-
HEK293 cells expressing mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Glutamate or a specific mGluR5 agonist (e.g., DHPG).
-
Test compounds: this compound, MPEP, MTEP.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Plate the HEK293-mGluR5 cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the FLIPR instrument. Add the test compounds (this compound, MPEP, or MTEP) to the wells and incubate for a short period.
-
Agonist Stimulation: Add glutamate or DHPG to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Compare the calcium response in the presence of the test compounds to the response with the agonist alone. No change in the agonist-induced response in the presence of this compound confirms its silent allosteric modulator profile. In contrast, MPEP and MTEP will show a concentration-dependent inhibition of the agonist-induced calcium signal.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow of the competition binding assays.
Caption: Signaling pathway of this compound's selective action.
Caption: Workflow of key competition assays for mGluR5 modulator validation.
References
Selectivity Profile of (S,S)-BMS-984923: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of (S,S)-BMS-984923 for the metabotropic glutamate receptor 5 (mGluR5) over other mGluR subtypes. The information is supported by available experimental data and detailed methodologies.
This compound, also known as ALX-001, is a potent, orally bioavailable, and brain-penetrant silent allosteric modulator (SAM) of mGluR5.[1][2] As a SAM, it binds to an allosteric site on the mGluR5 receptor but does not intrinsically alter its basal activity or its response to the endogenous ligand, glutamate.[1][3] Its mechanism of action in neurodegenerative diseases, such as Alzheimer's, is thought to involve the selective blockade of pathological signaling mediated by the interaction of amyloid-β oligomers and cellular prion protein (PrPc) with mGluR5, while preserving normal physiological glutamate signaling.[1][3][4] This unique profile makes its selectivity over other mGluR subtypes a critical aspect of its therapeutic potential.
Comparative Selectivity of this compound
This compound exhibits exceptional selectivity for mGluR5. An extensive screening of this compound against a panel of 508 molecular targets, including a wide range of receptors, channels, and enzymes, demonstrated its high specificity.[1]
The table below summarizes the binding affinity of this compound for mGluR5 and its selectivity over other mGluR subtypes based on available data.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. mGluR5 | Reference |
| mGluR5 | 0.6 nM | - | [1][2] |
| mGluR1 | >300-fold | >300x | [1] |
| mGluR2 | >300-fold | >300x | [1] |
| mGluR3 | >300-fold | >300x | [1] |
| mGluR4 | >300-fold | >300x | [1] |
| mGluR6 | >300-fold | >300x | [1] |
| mGluR7 | >300-fold | >300x | [1] |
| mGluR8 | >300-fold | >300x | [1] |
Note: The selectivity for other mGluRs is reported as greater than 300-fold, as specific Ki values are not publicly available. This indicates a very low affinity for these subtypes.
Beyond the mGluR family, this compound showed no significant affinity for 506 other targets.[1] A selectivity of 100- to 300-fold was observed for the protease-activated receptor 1 and the progesterone receptor.[1]
Experimental Protocols
The high selectivity of this compound was determined through a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, a competitive binding assay was likely used.
Objective: To determine the binding affinity (Ki) of this compound for mGluR5 and other mGluR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human mGluR subtypes (e.g., HEK293 or CHO cells).
-
A radiolabeled ligand known to bind to the allosteric site of mGluR5 (e.g., [3H]-MPEP).
-
This compound at various concentrations.
-
Assay buffer and scintillation fluid.
-
Filtration apparatus and scintillation counter.
Protocol:
-
Incubation: Cell membranes expressing a specific mGluR subtype are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound, this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Functional assays assess the effect of a compound on receptor activity. Since mGluR5 is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium concentration. As a silent allosteric modulator, this compound is not expected to elicit a functional response on its own but its binding can be confirmed by its ability to compete with other allosteric modulators.
Objective: To confirm the lack of agonist or positive/negative allosteric modulator activity of this compound at mGluR subtypes.
Materials:
-
Cell lines stably expressing individual mGluR subtypes.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
This compound at various concentrations.
-
An agonist for the specific mGluR subtype being tested (e.g., glutamate or a specific agonist like DHPG for mGluR5).
-
A fluorescent plate reader capable of kinetic reading.
Protocol:
-
Cell Plating: Cells expressing the mGluR subtype of interest are plated into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period with this compound, a known agonist for the receptor is added to stimulate a response.
-
Fluorescence Measurement: The plate is read in a fluorescent plate reader to measure the change in intracellular calcium concentration over time.
-
Data Analysis: The data are analyzed to determine if this compound, on its own or in the presence of an agonist, alters the calcium signal. For a SAM, no change in the agonist-induced signal is expected.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical mGluR5 signaling pathway.
Caption: Experimental workflow for determining selectivity.
References
A Comparative Analysis of BMS-984923 Enantiomers: (R,R) vs. (S,S) in Modulating mGluR5
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the pharmacological efficacy of the (R,R) and (S,S) enantiomers of BMS-984923, a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). BMS-984923 is under investigation for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action involves disrupting the interaction between amyloid-beta oligomer (Aβo)-bound cellular prion protein (PrPc) and mGluR5, thereby inhibiting downstream neurotoxic signaling without affecting normal glutamate signaling.[1][2][3][4][5]
Data Summary: (R,R)-BMS-984923 vs. (S,S)-BMS-984923
The following table summarizes the key quantitative data regarding the activity of the two enantiomers of BMS-984923 at the mGluR5 receptor. The data clearly indicates that the pharmacological activity resides primarily in the (R,R)-enantiomer.
| Parameter | (R,R)-BMS-984923 | This compound | Reference |
| Binding Affinity (Ki) | 0.6 nM | Not Reported | [3] |
| Potency (EC50) | Not explicitly stated, but described as "potent" | >1 µM | [1] |
| Activity | Potent mGluR5 silent allosteric modulator | Less active enantiomer | [1][3] |
Signaling Pathway of BMS-984923
The following diagram illustrates the proposed signaling pathway affected by the active (R,R)-enantiomer of BMS-984923. In pathological conditions, Aβ oligomers bind to PrPc, which then complexes with mGluR5, leading to a cascade of neurotoxic events. (R,R)-BMS-984923 acts as a silent allosteric modulator, binding to mGluR5 and preventing the PrPc-Aβo complex from interacting with it, thus silencing the pathological signal.
Caption: Signaling pathway of (R,R)-BMS-984923 at the mGluR5 receptor.
Experimental Protocols
While specific, detailed experimental protocols for the direct comparison of the BMS-984923 enantiomers are not publicly available, the determination of binding affinity (Ki) and potency (EC50) for mGluR5 modulators typically involves the following methodologies:
Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity of a compound to a receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) and varying concentrations of the test compound (in this case, (R,R)-BMS-984923 or this compound).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for EC50 Determination
This assay measures the functional response of a cell to a compound, in this case, the modulation of glutamate-induced signaling.
-
Cell Culture: HEK293 cells expressing human mGluR5 are plated in a multi-well plate.
-
Calcium Imaging: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test enantiomer.
-
Glutamate Stimulation: A sub-maximal concentration of glutamate is added to the wells to stimulate the mGluR5 receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value is determined by plotting the response (fluorescence intensity) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. For a silent allosteric modulator, this assay would be used to confirm the absence of direct agonist or antagonist activity and to assess its effect on the glutamate dose-response curve.
Experimental Workflow for Enantiomer Comparison
The following diagram outlines a typical workflow for comparing the efficacy of the (R,R) and (S,S) enantiomers of BMS-984923.
Caption: Experimental workflow for comparing BMS-984923 enantiomers.
Conclusion
The available data strongly indicates that the (R,R)-enantiomer of BMS-984923 is the pharmacologically active component, exhibiting high potency as a silent allosteric modulator of the mGluR5 receptor. In contrast, the (S,S)-enantiomer is significantly less active. This stereospecificity is a critical factor in the development of BMS-984923 as a therapeutic agent, as the use of the pure, active enantiomer can lead to a more precise pharmacological profile and potentially a better safety margin. Further studies directly comparing the in vivo efficacy and pharmacokinetic profiles of the two enantiomers would provide a more complete understanding of their differential biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allyxthera.com [allyxthera.com]
- 5. alzdiscovery.org [alzdiscovery.org]
A Cross-Species Comparative Guide to the Pharmacokinetics of (S,S)-BMS-984923 and Alternative LPA1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel lysophosphatidic acid receptor 1 (LPA1) antagonist (S,S)-BMS-984923 (also known as ALX-001) and two alternative LPA1 antagonists, AM095 and BMS-986278, across various preclinical species. The data presented herein has been compiled from publicly available experimental results to facilitate informed decisions in drug development and research.
Introduction to this compound and LPA1 Antagonism
This compound is a potent and selective antagonist of the LPA1 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including fibrosis. By blocking the LPA1 receptor, this compound and other similar antagonists hold therapeutic potential for treating fibrotic diseases. Understanding the pharmacokinetic properties of these compounds across different species is crucial for predicting their behavior in humans and for designing effective clinical trials.
Comparative Pharmacokinetic Data
The following tables summarize the key oral pharmacokinetic parameters of this compound, AM095, and BMS-986278 in commonly used preclinical species.
Table 1: Oral Pharmacokinetic Parameters of this compound (ALX-001)
| Species | Dose (mg/kg) | Cmax | Tmax (h) | AUC | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vd) | Brain/Plasma Ratio | Reference(s) |
| Mouse | 7.5 | Plasma: >2 µM at 10h | 3 (for brain conc.) | - | 3 | 50-90 | - | - | ~1 at 3h, 1.9 at 4h | [1][2] |
| Monkey | 0.03 - 1.0 (IV) | - | - | - | - | - | - | - | Brain Receptor Occupancy: 27-94.4% | [2] |
Data for Rat and Dog are not publicly available in detail.
Table 2: Oral Pharmacokinetic Parameters of AM095
| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC | Half-life (t½) (h) | Bioavailability (%) | Clearance | Volume of Distribution (Vd) | Reference(s) |
| Rat | 10 | 41 | 2 | - | 1.79 | High | - | - | [3][4] |
| Dog | 5 | 21 | 0.25 | - | - | High | - | - | [3][4] |
Table 3: Oral Pharmacokinetic Parameters of BMS-986278
| Species | Dose (mg/kg) | Cmax | Tmax (h) | AUC | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vd) | Reference(s) |
| Mouse | - | - | - | - | - | 70 | 37 | - | [5] |
| Rat | - | - | - | - | - | 100 | 15 | - | [5] |
| Monkey | - | - | - | - | - | 79 | 2 | - | [5] |
Detailed Cmax, Tmax, AUC, and half-life data for BMS-986278 are not publicly available in the cited sources.
Experimental Protocols
A generalized experimental protocol for determining the oral pharmacokinetics of a compound in rats is provided below. This protocol can be adapted for other species and specific compounds.
Objective: To determine the pharmacokinetic profile of a test compound after a single oral administration in rats.
Materials:
-
Test compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test compound to each rat via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, transfer the blood into tubes containing an anticoagulant. Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study in rodents.
Caption: Simplified signaling pathway of LPA1 receptor and point of intervention.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. [PDF] Pharmacokinetic and Pharmacodynamic Characterization of an Oral Lysophosphatidic Acid Type 1 Receptor-Selective Antagonist | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to Validating Synaptic Rescue by (S,S)-BMS-984923 Using Electron Microscopy
For researchers and drug development professionals, objectively quantifying the efficacy of novel neuroprotective compounds is paramount. (S,S)-BMS-984923 (also known as ALX-001) has emerged as a promising therapeutic candidate for neurodegenerative conditions like Alzheimer's disease, primarily due to its targeted mechanism for rescuing synapses.[1][2] This guide provides a detailed comparison of methodologies for validating the synaptic rescue effects of this compound, with a primary focus on the gold-standard technique of electron microscopy (EM), and contrasts it with other widely used alternatives.
The Therapeutic Rationale of this compound
This compound is a first-in-class silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] In Alzheimer's disease pathology, soluble amyloid-beta oligomers (Aβo) are known to bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5.[4][5] This aberrant complex triggers a cascade of neurotoxic signaling, leading to synaptic dysfunction, loss of synaptic connections, and subsequent cognitive decline.[5][6]
The key innovation of this compound is its ability to selectively disrupt the pathological interaction between the Aβo-PrPC complex and mGluR5.[4][7] Crucially, as a silent allosteric modulator, it achieves this without interfering with the normal, physiological signaling of glutamate, the brain's primary excitatory neurotransmitter.[2][5] Preclinical studies in mouse models of Alzheimer's have demonstrated that this mechanism not only prevents neurotoxicity but also reverses synapse loss and restores cognitive function.[1][4]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]
- 3. neurologylive.com [neurologylive.com]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The Dual Role of Glutamatergic Neurotransmission in Alzheimer’s Disease: From Pathophysiology to Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (S,S)-BMS-984923 and Other mGluR5 Silent Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (S,S)-BMS-984923 and other notable silent allosteric modulators (SAMs) of the metabotropic glutamate receptor 5 (mGluR5). SAMs represent a unique class of ligands that bind to an allosteric site on the receptor without affecting the signaling induced by the endogenous ligand, glutamate. However, they can selectively block the receptor's interaction with other proteins, a mechanism of significant interest in neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to facilitate objective comparison and inform future research.
Introduction to mGluR5 Silent Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders. Allosteric modulators of mGluR5, which bind to a site distinct from the glutamate binding site, are categorized as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs)[1]. While PAMs and NAMs respectively enhance or inhibit glutamate-induced signaling, SAMs do not alter this canonical pathway[1]. Their therapeutic potential lies in their ability to selectively disrupt pathological protein-protein interactions involving mGluR5, such as the interaction with the cellular prion protein (PrPC) complexed with amyloid-beta oligomers (Aβo) in Alzheimer's disease, without disturbing normal physiological glutamate signaling[1][2].
This guide focuses on a comparative analysis of the potent and clinically investigated SAM, this compound, alongside other identified mGluR5 SAMs: 5-methyl-6-(phenylethynyl)-pyridine (5MPEP), 3,3′-Dichlorobenzaldazine (DCB), and ML353 (VU0478006).
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other mGluR5 SAMs, providing a basis for comparing their potency and affinity.
Table 1: In Vitro Binding Affinity of mGluR5 Silent Allosteric Modulators
| Compound | Ki (nM) | Radioligand | Assay System | Reference |
| This compound | 0.6 | [3H]MPEPy | HEK293 cells expressing mGluR5 | [1][3] |
| ML353 (VU0478006) | 18 | [3H]methoxyPEPy | Not specified | |
| 5MPEP | ~200 - 500 | [3H]MPEP | Rat cortical astrocytes | [4] |
| DCB | Low Potency | Not specified | Not specified |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| APP/PS1 transgenic mice | 3.75 mg/kg, twice daily for 4 weeks | Rescued memory deficits and synaptic depletion. | [1] |
| Triple transgenic Alzheimer's mice | 7.5 mg/kg/day for 4 weeks | Reduced levels of soluble and insoluble phosphorylated tau. | [5] |
Signaling Pathways and Mechanism of Action
mGluR5 activation by glutamate typically initiates a signaling cascade through Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in intracellular calcium mobilization and protein kinase C (PKC) activation.
Silent allosteric modulators like this compound do not interfere with this glutamate-mediated signaling. Instead, their therapeutic effect in the context of Alzheimer's disease is derived from their ability to bind to mGluR5 and stabilize a conformation that prevents its interaction with the pathogenic PrPC-Aβo complex. This selective inhibition of a pathological interaction, while preserving physiological signaling, is the key characteristic of mGluR5 SAMs.
Experimental Protocols
This section details common experimental methodologies used to characterize and compare mGluR5 silent allosteric modulators.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a SAM to the mGluR5 receptor. This is typically a competition binding assay where the SAM competes with a known radiolabeled allosteric modulator.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human or rat mGluR5.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled mGluR5 allosteric modulator (e.g., [3H]MPEP or [3H]methoxyPEPy).
-
Add increasing concentrations of the unlabeled SAM (e.g., this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competing SAM.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of SAM that inhibits 50% of the radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To confirm the "silent" nature of the allosteric modulator by demonstrating its lack of effect on glutamate-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells expressing mGluR5 in a 96-well or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the SAM to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add a submaximal concentration (EC80) of glutamate or a specific mGluR5 agonist (e.g., DHPG) to stimulate the receptor.
-
Immediately record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response after agonist addition.
-
Compare the response in the presence of the SAM to the response with agonist alone (vehicle control).
-
A true SAM will not significantly alter the agonist-induced calcium response. In contrast, a NAM would inhibit the response, and a PAM would potentiate it.
-
Conclusion
This compound stands out as a highly potent mGluR5 silent allosteric modulator with a well-defined mechanism of action and demonstrated in vivo efficacy in preclinical models of Alzheimer's disease. Compared to other identified SAMs like ML353 and 5MPEP, it exhibits significantly higher binding affinity. The "silent" nature of these modulators, preserving physiological glutamate signaling while selectively targeting pathological interactions, represents a promising therapeutic strategy. This guide provides a foundational comparison based on available data and outlines key experimental protocols for further investigation and direct comparative analysis of these and novel mGluR5 SAMs. Future head-to-head studies are warranted to fully elucidate the comparative pharmacological profiles and therapeutic potential of this intriguing class of molecules.
References
- 1. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
A Tale of Two Targets: Comparing (S,S)-BMS-984923 and an Amyloid-Beta Antibody in Preclinical Alzheimer's Models
A detailed analysis of two distinct therapeutic strategies for Alzheimer's disease in mouse models reveals differing impacts on pathology and synaptic health. While direct head-to-head studies are not yet available, this guide synthesizes current preclinical data for (S,S)-BMS-984923, a novel synaptic function modulator, and amyloid-beta targeting monoclonal antibodies, providing a comparative overview for researchers and drug developers.
This guide objectively presents data from separate studies on the efficacy of this compound and various amyloid-beta (Aβ) antibodies in commonly used Alzheimer's disease (AD) mouse models: the APP/PS1 and the 3xTg-AD strains. It is crucial to note that the absence of direct comparative studies necessitates careful interpretation of the presented data, as experimental conditions across different research initiatives inherently vary.
At a Glance: Mechanistic Divergence
This compound and amyloid-beta antibodies represent two fundamentally different approaches to tackling AD pathology. The former acts downstream of amyloid plaques, aiming to protect synapses from the toxic effects of soluble Aβ oligomers, while the latter targets the upstream accumulation of Aβ itself.
This compound is a silent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1] This compound is designed to block the pathological interaction between mGluR5 and cellular prion protein (PrPC) bound to Aβ oligomers, thereby preventing the downstream signaling cascade that leads to synaptic dysfunction, without interfering with the normal physiological signaling of glutamate.[1]
Amyloid-beta antibodies are monoclonal antibodies developed to bind to various forms of Aβ, including monomers, oligomers, and fibrils that form amyloid plaques. Their proposed mechanisms of action include promoting the clearance of Aβ from the brain through microglial phagocytosis and peripheral "sink" effects. Examples of such antibodies tested in mouse models include analogs of clinically evaluated drugs like Aducanumab and Lecanemab.
Comparative Efficacy in APP/PS1 Mouse Model
The APP/PS1 mouse model is characterized by the overexpression of human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin-1 (PS1), leading to significant amyloid plaque deposition and associated cognitive deficits.
| Therapeutic Agent | Key Pathological Endpoint | Experimental Outcome | Cognitive Improvement | Synaptic Density | Reference Study |
| This compound | Amyloid Plaque Load | No significant change | Yes, restored memory deficits | Yes, increased synaptic markers | Haas et al. (Implied from multiple sources)[1] |
| Amyloid-beta Antibody (mAb A8) | Aβ42 Oligomer Levels | Diminished | Yes, shorter escape latency in MWM | Yes, increased density of synapses | (Source on mAb A8 in APP/PS1)[2] |
| Amyloid-beta Antibody (Aducanumab analog) | Amyloid Plaque Area | Reduced in hippocampus and cortex | Not directly assessed in this study | Not assessed | (Source on Aducanumab analog in APP23)[3][4] |
Comparative Efficacy in 3xTg-AD Mouse Model
The 3xTg-AD mouse model develops both amyloid plaques and tau pathology (neurofibrillary tangles), offering a more comprehensive model of human AD.
| Therapeutic Agent | Key Pathological Endpoint | Experimental Outcome | Cognitive Improvement | Tau Pathology | Reference Study |
| This compound | Phosphorylated Tau | Reduced soluble and insoluble p-tau | Not explicitly stated in available abstracts | Yes, reduced | (Source on BMS-984923 in 3xTg-AD)[1] |
| Amyloid-beta Antibody (scFv-h3D6) | Aβ Staining Area | Reduced | Yes, ameliorated deficits | Tendency for reduction | (Source on scFv-h3D6 in 3xTg-AD)[5][6] |
Experimental Protocols
This compound Study in APP/PS1 Mice (Representative Protocol)
-
Animal Model: Aged APPswe/PS1ΔE9 (APP/PS1) mice.
-
Treatment: this compound administered at a dose of 3.75 mg/kg twice daily for 4 weeks.[1]
-
Cognitive Assessment: Performance on multiple cognitive tests was evaluated.[1]
-
Pathological Assessment: Amyloid plaque load and gliosis were assessed.[1]
-
Synaptic Density Measurement: Synaptic markers SV2A and PSD95 were quantified.[1]
Amyloid-beta Antibody Study in APP/PS1 Mice (Representative Protocol for mAb A8)
-
Animal Model: Double-transgenic APPswe/PS1ΔE9 (APP/PS1) mice.[2]
-
Treatment: Intraperitoneal administration of mAb A8.[2]
-
Cognitive Assessment: Morris water maze (MWM) test to assess spatial learning and memory.[2]
-
Pathological Assessment: Immunohistochemistry for Aβ and p-tau levels. Western blot for Aβ40, Aβ42 oligomers, and p-tau.[2]
-
Synaptic Density Measurement: Transmission electron microscopy to assess synaptic density and mitochondrial morphology.[2]
This compound Study in 3xTg-AD Mice (Representative Protocol)
-
Animal Model: Triple-transgenic (3xTg-AD) mice.
-
Treatment: this compound administered at a dose of 7.5 mg/kg/day for over 4 weeks.[1]
-
Pathological Assessment: Levels of soluble and insoluble phosphorylated tau were measured.[1]
Amyloid-beta Antibody Study in 3xTg-AD Mice (Representative Protocol for scFv-h3D6)
-
Animal Model: 22-month-old 3xTg-AD female mice.[5]
-
Treatment: Two-week treatment with the single-chain variable fragment scFv-h3D6.[5]
-
Pathological Assessment: Immunohistochemistry to assess the area of Aβ staining and tau levels.[5]
Visualizing the Mechanisms
To illustrate the distinct signaling pathways and experimental approaches, the following diagrams are provided.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Intraperitoneal Administration of Monoclonal Antibody Against Pathologic Aβ42 Aggregates Alleviated Cognitive Deficits and Synaptic Lesions in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both Amyloid-β Peptide and Tau Protein Are Affected by an Anti-Amyloid-β Antibody Fragment in Elderly 3xTg-AD Mice | MDPI [mdpi.com]
- 6. Cognitive Impairment in the 3xTg-AD Mouse Model of Alzheimer’s Disease is Affected by Aβ-ImmunoTherapy and Cognitive Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of (S,S)-BMS-984923 with Other Neuroprotective Agents: A Comparative Guide
(S,S)-BMS-984923 , also known as ALX-001, is a novel, orally bioavailable, and brain-penetrant silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease by selectively inhibiting the pathological signaling cascade induced by amyloid-beta oligomers (Aβo) without altering the physiological signaling of glutamate.[3][4] This unique mechanism of action presents a compelling case for its use in combination with other neuroprotective agents that target complementary pathways in the complex pathology of neurodegenerative diseases. This guide provides a comparative analysis of the potential synergistic effects of this compound with other neuroprotective strategies, supported by a review of their mechanisms and proposed experimental frameworks to validate these combinations.
Mechanism of Action of this compound
This compound functions by binding to an allosteric site on mGluR5, stabilizing the receptor in a conformation that prevents its interaction with cellular prion protein (PrPC) bound to Aβo.[3][4] This selective blockade of the Aβo-PrPC-mGluR5 signaling complex has been shown to rescue synaptic loss, reduce tau hyperphosphorylation, and improve cognitive deficits in animal models of Alzheimer's disease.[1][5][6] A key advantage of this silent allosteric modulation is the preservation of normal glutamate signaling, which is crucial for synaptic plasticity and cognitive function, thereby suggesting a favorable safety profile compared to mGluR5 antagonists.[2][3]
Potential for Synergistic Neuroprotection
Given the multifaceted nature of neurodegenerative diseases like Alzheimer's, a multi-target approach is believed to be more effective than monotherapy.[7] Combining this compound with agents that act on different pathological pathways could lead to additive or synergistic effects, enhancing the overall neuroprotective outcome. This section explores the rationale for combining BMS-984923 with other classes of neuroprotective agents.
Comparison of this compound with Other Neuroprotective Agents
| Agent Class | Mechanism of Action | Preclinical Evidence (Monotherapy) | Rationale for Synergy with this compound |
| This compound | Silent allosteric modulator of mGluR5; blocks Aβo-PrPC-mGluR5 signaling.[3][4] | Restores synaptic density, reduces p-tau, and reverses cognitive deficits in AD mouse models.[1][5] | N/A |
| Anti-Tau Agents | Inhibit tau aggregation, promote tau clearance, or reduce tau hyperphosphorylation. | Reduction of tau pathology and improvement in cognitive function in preclinical models. | BMS-984923 has been shown to reduce phospho-tau accumulation.[5][6][8] Combining it with a direct anti-tau agent could provide a more comprehensive blockade of tau-mediated toxicity. |
| Anti-Inflammatory Agents | Inhibit pro-inflammatory cytokine production, microglial activation, or other inflammatory pathways. | Reduced neuroinflammation and neuronal damage in various neurodegenerative models. | While BMS-984923's primary mechanism is not anti-inflammatory, it prevents Aβo-induced microglial activation.[8] Combining it with a dedicated anti-inflammatory agent could more effectively quell the chronic neuroinflammation characteristic of Alzheimer's disease. |
| Antioxidants | Scavenge reactive oxygen species (ROS) and reduce oxidative stress. | Neuroprotection in models of neurodegeneration by mitigating oxidative damage to neurons. | Aβo is known to induce oxidative stress. By blocking the initial Aβo signaling with BMS-984923, and concurrently neutralizing downstream ROS with an antioxidant, a more potent neuroprotective effect could be achieved. |
| Nootropics/Cognitive Enhancers | Modulate neurotransmitter systems (e.g., cholinergic, glutamatergic) to improve cognitive function. | Symptomatic improvement in cognitive function in preclinical and clinical settings. | BMS-984923 preserves physiological glutamate signaling.[2][3] Combining it with a cognitive enhancer that acts on a different neurotransmitter system could provide both disease-modifying and symptomatic benefits. |
Experimental Protocols for Investigating Synergistic Effects
To empirically validate the synergistic potential of this compound in combination with other neuroprotective agents, a series of in vitro and in vivo experiments are proposed.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Cell Culture: Primary cortical neurons or human-induced pluripotent stem cell (iPSC)-derived neurons.
-
Treatment: Cells are exposed to Aβ oligomers to induce toxicity.
-
Drug Application: this compound and the combination agent are applied at various concentrations, both individually and in combination, following a checkerboard matrix design.
-
Endpoint: Cell viability is assessed using assays such as MTT or LDH release.
-
Analysis: The data is analyzed using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
-
Synaptic Density Measurement:
-
Method: Immunocytochemistry for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) markers in cultured neurons treated as described above.
-
Analysis: Quantification of synaptic puncta to assess the rescue of synaptic loss.
-
In Vivo Synergy Studies in Animal Models
-
Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
-
Treatment Paradigm:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Combination agent alone.
-
Group 4: Combination of this compound and the other agent.
-
-
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Staining for synaptic markers (synaptophysin, PSD-95), neuronal markers (NeuN), glial activation (Iba1, GFAP), and pathology-specific markers (p-tau, Aβ).
-
Western Blot/ELISA: Quantification of key signaling proteins, inflammatory cytokines, and levels of soluble/insoluble Aβ and tau.
-
Visualizing Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Potential Synergistic Interactions
Caption: Proposed synergistic interactions of this compound with other neuroprotective agents.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for preclinical evaluation of synergistic neuroprotective effects.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its unique mechanism of selectively targeting pathological Aβo signaling. While preclinical data for its monotherapy are robust, its full potential may be realized in combination with other neuroprotective agents that address the multifaceted nature of these disorders. The proposed frameworks for investigating synergistic effects provide a roadmap for future research that could lead to more effective treatment strategies for Alzheimer's disease and related dementias. Further investigation into these combination therapies is warranted to translate the promise of synergistic neuroprotection from preclinical models to clinical applications.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. neurologylive.com [neurologylive.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Tau pathology is associated with postsynaptic metabotropic glutamate receptor 5 (mGluR5) in early Alzheimer's disease in a sex‐specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying synergistic combinations of repurposed treatments for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S,S)-BMS-984923
Disclaimer: This document provides guidance on the proper disposal of (S,S)-BMS-984923 based on general laboratory safety principles and information available for similar research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to consult the official SDS provided by the manufacturer and to adhere to all institutional and local environmental health and safety (EHS) regulations. This guide is intended for researchers, scientists, and drug development professionals.
This compound, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is a small molecule compound under investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[3][4] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Key Compound Information
| Parameter | Value | Source |
| Synonyms | ALX-001 | [3] |
| Chemical Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one | [3] |
| Molecular Formula | C22H15ClN2O2 | [4] |
| Molecular Weight | 374.8 g/mol | [4] |
| Target | Metabotropic glutamate receptor 5 (mGluR5) | [1][2][4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedures for the safe disposal of this compound and associated waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
For powdered forms, a dust mask or respirator may be necessary to prevent inhalation.[5]
All handling of this compound and its waste should be performed inside a certified chemical fume hood.[5]
Waste Segregation and Collection
Proper segregation of waste streams is critical.[5][6] Do not mix this compound waste with incompatible materials.
-
Solid Waste:
-
Collect unused or expired solid this compound.
-
Include all contaminated disposable materials such as pipette tips, vials, gloves, and weighing papers.
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
-
Liquid Waste:
-
Collect all solutions containing this compound. This includes stock solutions (e.g., in DMSO) and experimental solutions.
-
Use a dedicated, sealable, and chemically compatible container for liquid hazardous waste.
-
Do not dispose of solutions containing this compound down the drain.[6]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"[5]
-
The concentration of the compound in solution[5]
-
The accumulation start date[5]
-
Any other information required by your institution's EHS department.
Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5][7] This area should be well-ventilated and have secondary containment to prevent spills.[7]
Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5] Do not attempt to dispose of the chemical waste in regular trash or through other non-approved channels.[6]
Visual Guides
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
Signaling Pathway Modulation
This compound acts as a silent allosteric modulator of mGluR5. In the context of Alzheimer's disease, it prevents the pathological signaling induced by amyloid-beta oligomers (Aβo) binding to the cellular prion protein (PrPC)-mGluR5 complex, without affecting normal glutamate signaling.[1][4][8]
Caption: Mechanism of action of this compound on mGluR5 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurologylive.com [neurologylive.com]
- 3. ALX-001 | ALZFORUM [alzforum.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for (S,S)-BMS-984923
(S,S)-BMS-984923 is a potent mGluR5 silent allosteric modulator intended for research purposes only. [1][2] As a biologically active compound with limited publicly available safety data, stringent adherence to safety protocols is essential to minimize exposure risk for all laboratory personnel. The following guidelines provide a comprehensive framework for the safe handling, storage, and disposal of this compound, drawing upon established best practices for managing potent research compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Handling & Weighing (Solid Form) | - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields- N95 Respirator | - Outer gloves to be changed immediately upon contamination.- Gown should be impermeable with knit cuffs.- Full-face shield may be required for larger quantities.- Use a certified and properly fitted respirator. |
| Solution Preparation & Dilution | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- Chemical Fume Hood | - Ensure gloves are compatible with the solvent used.- Goggles provide a higher level of splash protection.- All manipulations should be performed in a certified fume hood. |
| In-vivo Dosing & Animal Handling | - Double Nitrile Gloves- Disposable Gown- Safety Glasses- Surgical Mask | - Change gloves between animals to prevent cross-contamination.- Gown should be changed daily or if contaminated.- Eye protection is necessary to prevent splashes.- Mask to prevent inhalation of aerosols. |
| Waste Disposal | - Nitrile Gloves- Disposable Gown- Safety Glasses | - Wear appropriate PPE when handling waste containers.- Follow institutional guidelines for hazardous waste disposal. |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a designated, well-ventilated, and restricted-access area. Recommended storage conditions are typically at -20°C for up to one month or -80°C for up to six months for stock solutions.[1]
Handling Procedures:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
After handling, thoroughly decontaminate all surfaces and equipment.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill Management:
-
In case of a spill, evacuate the area and prevent unauthorized entry.
-
Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, contact your institution's environmental health and safety (EHS) department.
Disposal:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a logical workflow for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
